SRTCX1003
Beschreibung
Eigenschaften
Molekularformel |
C23H23N5O3S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3S/c29-22(27-23-24-8-15-32-23)17-5-3-6-18-20(17)26-21(25-18)16-4-1-2-7-19(16)31-14-11-28-9-12-30-13-10-28/h1-8,15H,9-14H2,(H,25,26)(H,24,27,29) |
InChI-Schlüssel |
BXSJTHFUADFIKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=CC=C2C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SRTCX1003
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
SRTCX1003 is an investigational, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent driver in various human cancers.[3] this compound exhibits a dual-inhibitor mechanism, targeting both the p110α isoform of PI3K and the mTOR kinase (mTORC1 and mTORC2). This dual action allows for a more comprehensive blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[4][5] Preclinical data indicate that this compound has significant anti-proliferative activity in a range of cancer cell lines and demonstrates substantial tumor growth inhibition in in-vivo xenograft models.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to extracellular signals from growth factors and transmits them to downstream effectors, ultimately controlling a host of cellular functions.[1][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.
Activated AKT then phosphorylates a multitude of substrates, including the tuberous sclerosis complex (TSC), which leads to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and regulate distinct cellular processes.[2] mTORC1 controls protein synthesis, cell growth, and metabolism, while mTORC2 is involved in cell survival and cytoskeletal organization. Given its central role in cell growth and survival, aberrant activation of the PI3K/Akt/mTOR pathway is a common feature of many cancers, making it a prime target for therapeutic intervention.[4]
Mechanism of Action of this compound
This compound is a dual inhibitor of the PI3K p110α isoform and the mTOR kinase. By targeting both PI3K and mTOR, this compound provides a more complete shutdown of the pathway signaling compared to agents that target only one of these kinases. This dual inhibition is designed to prevent the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[2]
The proposed mechanism of action is as follows:
-
PI3Kα Inhibition : this compound competitively binds to the ATP-binding site of the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This leads to a reduction in the activation of the downstream effector AKT.
-
mTOR Inhibition : this compound also binds to the ATP-binding site of the mTOR kinase, inhibiting both mTORC1 and mTORC2 complexes. This dual mTOR inhibition blocks the phosphorylation of downstream targets of both complexes, such as S6K1, 4E-BP1 (downstream of mTORC1), and AKT (at Ser473, downstream of mTORC2).
This multi-targeted approach is intended to produce a more durable and potent anti-tumor response.
Quantitative Data
Biochemical Kinase Assays
The inhibitory activity of this compound was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values were determined using radiometric or luminescence-based assays.
| Kinase Target | This compound IC50 (nM) |
| PI3Kα (p110α) | 1.5 |
| PI3Kβ (p110β) | 25.3 |
| PI3Kδ (p110δ) | 48.7 |
| PI3Kγ (p110γ) | 62.1 |
| mTOR | 2.1 |
| DNA-PK | >1000 |
| ATM | >1000 |
| ATR | >1000 |
Cellular Assays
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with known mutational status of the PI3K/Akt/mTOR pathway.
| Cell Line | Cancer Type | Key Mutations | This compound GI50 (nM) |
| MCF-7 | Breast | PIK3CA (E545K) | 8.2 |
| T47D | Breast | PIK3CA (H1047R) | 6.5 |
| PC-3 | Prostate | PTEN null | 12.4 |
| U87-MG | Glioblastoma | PTEN null | 15.1 |
| A549 | Lung | KRAS (G12S) | 85.7 |
| HCT116 | Colorectal | PIK3CA (H1047R) | 9.8 |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound was assessed in nude mice bearing established tumors from human cancer cell lines.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| MCF-7 (Breast) | This compound (25 mg/kg) | Oral, once daily | 85 |
| PC-3 (Prostate) | This compound (25 mg/kg) | Oral, once daily | 78 |
| HCT116 (Colorectal) | This compound (50 mg/kg) | Oral, once daily | 92 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Reagent Preparation : Prepare kinase buffer, kinase enzyme, substrate, and this compound serial dilutions in DMSO.
-
Assay Plate Setup : Add kinase, substrate, and inhibitor to a 384-well plate.
-
Reaction Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Signal Detection : Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP.
-
Data Analysis : Measure luminescence using a plate reader and calculate IC50 values by fitting the data to a dose-response curve.[6][7][8]
Western Blot Analysis of Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to this compound treatment.[9][10]
-
Cell Treatment : Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K1, total S6K1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
Cell Viability Assay (Luminescence-Based)
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound.
-
Incubation : Incubate the plate for 72 hours.
-
Viability Measurement : Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Signal Detection : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of growth inhibition and determine the GI50 value.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an in vivo setting.[13][14][15]
-
Cell Implantation : Subcutaneously inject human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunocompromised mice.[16]
-
Tumor Growth : Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
-
Randomization : Randomize the mice into vehicle control and treatment groups.
-
Drug Administration : Administer this compound or vehicle control orally, once daily, for a specified period (e.g., 21 days).
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.[16][17]
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Conclusion
This compound is a potent dual inhibitor of PI3Kα and mTOR, key components of the PI3K/Akt/mTOR signaling pathway.[1][2][4] The preclinical data presented in this guide demonstrate that this compound effectively inhibits its targets, leading to reduced cell proliferation in cancer cell lines with pathway activation and significant tumor growth inhibition in in vivo models. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. Further clinical investigation is warranted to determine the safety and efficacy of this compound in human patients.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
SRTCX1003: A Potent SIRT1 Activator for Inflammatory Response Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SRTCX1003 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a SIRT1 activator and its subsequent effects on inflammatory signaling pathways. Quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions are presented to support further research and development of this and similar compounds. While preclinical data demonstrates its anti-inflammatory potential, public information regarding clinical trials, detailed pharmacokinetics, and toxicology of this compound is not currently available.
Introduction
Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and inflammation. Its activity is dependent on the cellular NAD+/NADH ratio, positioning it as a key sensor of the cell's metabolic state. A primary mechanism by which SIRT1 exerts its anti-inflammatory effects is through the deacetylation of transcription factors that govern inflammatory gene expression. One such key transcription factor is the p65 subunit of Nuclear Factor-kappa B (NF-κB). Acetylation of p65 is essential for its full transcriptional activity. By deacetylating p65, SIRT1 effectively dampens NF-κB-mediated transcription of pro-inflammatory cytokines and other inflammatory mediators.
This compound has been identified as a potent, orally active small molecule activator of SIRT1. Its ability to enhance SIRT1's deacetylase activity makes it a promising candidate for therapeutic intervention in inflammatory diseases. This guide summarizes the available technical data on this compound, providing a foundation for researchers and drug development professionals interested in its therapeutic potential.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound, providing a concise overview of its potency and efficacy in enzymatic and cellular assays.[1]
Table 1: In Vitro Enzymatic Activity of this compound [1]
| Parameter | Value (µM) | Description |
| EC1.5 | 0.61 | The concentration of this compound required to increase SIRT1 enzymatic activity by 50%. |
Table 2: Cellular Activity of this compound [1]
| Parameter | Value (µM) | Cell Line | Assay Description |
| IC50 | 1.42 | U2OS | Concentration of this compound that inhibits cellular p65 acetylation by 50%. |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Dose (mg/kg, oral) | Effect on TNFα Production | Effect on IL-12p40 Production |
| 3 - 100 | Dose-dependent reduction | Dose-dependent reduction |
Mechanism of Action: SIRT1 Activation and NF-κB Inhibition
This compound functions as an allosteric activator of SIRT1. This activation enhances the deacetylase activity of SIRT1, leading to the removal of acetyl groups from its substrates. A key substrate in the context of inflammation is the p65 subunit of NF-κB.
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNFα) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus. For maximal transcriptional activity, the p65 subunit must be acetylated, a modification mediated by acetyltransferases like p300/CBP.
This compound-activated SIRT1 deacetylates p65 at lysine (B10760008) 310, a critical residue for its transcriptional activity.[2] This deacetylation curtails the ability of NF-κB to promote the expression of pro-inflammatory genes, including TNFα and Interleukin-12 (IL-12).[2]
Below is a diagram illustrating the signaling pathway.
Caption: this compound activates SIRT1, leading to the deacetylation of p65 and inhibition of NF-κB-mediated pro-inflammatory gene expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section.
SIRT1 Enzymatic Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro activation of SIRT1 by a test compound using a fluorogenic peptide substrate derived from p53.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 substrate (e.g., p53-derived peptide with an acetylated lysine coupled to a fluorophore like TAMRA)
-
NAD+ solution
-
Test compound (this compound) dissolved in DMSO
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
Developer solution (specific to the assay kit)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in SIRT1 assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the following to each well:
-
SIRT1 assay buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
Recombinant SIRT1 enzyme
-
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent activation relative to the vehicle control and determine the EC1.5 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro SIRT1 enzymatic activation assay.
Cellular p65 Acetylation Assay[2][3]
This assay quantifies the effect of this compound on the deacetylation of the p65 subunit of NF-κB in a cellular context.
Materials:
-
U2OS or HEK 293 cells
-
BacMam viruses for p65 (HA-tagged) and p300-HAT expression
-
Cell culture medium and supplements
-
384-well plates
-
This compound
-
Cell lysis buffer
-
AlphaScreen detection reagents (or similar proximity-based assay reagents)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Transduce U2OS or HEK 293 cells with BacMam p65 and BacMam p300-HAT viruses.
-
Plate the transduced cells into 384-well plates.
-
After a 6-hour incubation, treat the cells with various concentrations of this compound.
-
Incubate the cells for 24 hours post-viral transduction.
-
Lyse the cells to release cellular proteins.
-
Measure the levels of acetylated p65 in the cell lysates using an AlphaScreen-based assay. This typically involves using donor and acceptor beads conjugated to antibodies that recognize the HA-tag on p65 and acetylated lysine 310 of p65, respectively.
-
Analyze the data to determine the IC50 value for the inhibition of p65 acetylation.
Caption: Workflow for the cellular p65 acetylation assay.
In Vivo Mouse Model of LPS-Induced Inflammation[2]
This protocol describes the in vivo evaluation of this compound's anti-inflammatory effects in a mouse model.
Materials:
-
Male BALB/c mice
-
This compound
-
Vehicle (e.g., 10% PEG, 10% VitE-TPGS)
-
Lipopolysaccharide (LPS)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
ELISA kits for TNFα and IL-12p40
Procedure:
-
Acclimatize male BALB/c mice for at least 4 days.
-
Randomize mice into treatment groups.
-
Orally dose the mice with either vehicle or this compound at various concentrations (e.g., 3, 10, 30, 100 mg/kg).
-
After a specified time post-dosing, anesthetize the mice and administer LPS intravenously to induce an inflammatory response.
-
At a predetermined time point after LPS administration, collect blood samples.
-
Process the blood to obtain plasma or serum.
-
Measure the concentrations of TNFα and IL-12p40 in the plasma/serum using specific ELISA kits.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Caption: Workflow for the in vivo mouse model of LPS-induced inflammation.
Downstream Effects on Other SIRT1 Targets
While the primary reported mechanism of this compound's anti-inflammatory action is through the deacetylation of p65, SIRT1 has a broad range of substrates involved in various cellular processes. These include the transcriptional coactivator PGC-1α, which is a master regulator of mitochondrial biogenesis, and FOXO transcription factors, which are involved in stress resistance and longevity.
Currently, there is a lack of publicly available data specifically investigating the effects of this compound on the deacetylation and subsequent activity of PGC-1α and FOXO transcription factors. Further research is warranted to explore the broader impact of this compound on these and other SIRT1-mediated pathways, which could reveal additional therapeutic applications beyond its anti-inflammatory properties.
Clinical Development, Pharmacokinetics, and Toxicology
As of the date of this document, there is no publicly available information regarding clinical trials specifically for this compound. Sirtris Pharmaceuticals, the original developer of this compound, and its parent company GlaxoSmithKline (GSK), have conducted clinical trials with other SIRT1 activators, such as SRT2104.[3][4][5][6][7] However, the clinical development status of this compound remains undisclosed.
Similarly, detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for this compound are not available in the public domain. The compound is described as "orally active," as demonstrated in the in vivo mouse model.
Conclusion
This compound is a potent SIRT1 activator with demonstrated in vitro and in vivo efficacy in modulating inflammatory responses through the deacetylation of the NF-κB p65 subunit. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its mechanism of action and therapeutic potential. However, the lack of public information on its effects on other key SIRT1 targets, as well as its clinical development, pharmacokinetic, and toxicology profiles, highlights the need for further studies to fully characterize this promising compound. The information presented herein should serve as a valuable resource for the scientific community to build upon in the quest for novel anti-inflammatory therapeutics targeting the SIRT1 pathway.
References
- 1. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatimes.com [pharmatimes.com]
- 4. Sirtris Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 5. Sirtris Pharma, NCI team up for SIRT1 cancer study | Drug Discovery News [drugdiscoverynews.com]
- 6. mdpi.com [mdpi.com]
- 7. Sirtris Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
SRTCX1003: A Novel SIRT1 Activator for Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic inflammation is a critical factor in the pathogenesis of numerous age-related diseases. A key regulator of inflammatory pathways is the transcription factor NF-κB. Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, has been identified as a crucial suppressor of NF-κB signaling. SRTCX1003 is a small molecule activator of SIRT1 (STAC) that has demonstrated a significant role in mitigating inflammatory responses. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a potent small molecule activator of SIRT1. It belongs to a class of compounds known as STACs, which enhance the enzymatic activity of SIRT1. By activating SIRT1, this compound plays a direct role in the deacetylation of key inflammatory mediators, leading to the suppression of pro-inflammatory signaling pathways.
Mechanism of Action: The Role of this compound in the SIRT1-NF-κB Pathway
The primary anti-inflammatory mechanism of this compound is through the activation of SIRT1, which in turn inhibits the NF-κB signaling pathway. NF-κB is a central transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The activity of NF-κB is regulated by post-translational modifications, with acetylation of its p65 subunit being a key step for its activation.
SIRT1 directly deacetylates the p65 subunit of NF-κB at lysine (B10760008) 310, a modification that is crucial for NF-κB's transcriptional activity. By enhancing SIRT1's deacetylase activity, this compound promotes the deacetylation of p65, thereby inhibiting NF-κB's ability to bind to DNA and activate the transcription of pro-inflammatory genes. This leads to a reduction in the production and secretion of inflammatory cytokines such as TNFα and IL-12.[2]
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| SIRT1 Activation (EC1.5) | 0.61 µM | The concentration of this compound required to elicit a 1.5-fold increase in SIRT1 enzymatic activity.[2] |
| p65 Acetylation Inhibition (IC50) | 1.42 µM | The concentration of this compound that inhibits 50% of p65 acetylation in a cellular assay.[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Treatment Group | Dose (mg/kg) | Plasma TNFα (% Reduction vs. LPS) | Plasma IL-12p40 (% Reduction vs. LPS) |
| This compound | 10 | ~25% | ~20% |
| This compound | 30 | ~45% | ~40% |
| This compound | 100 | ~60% | ~55% |
| Dexamethasone (B1670325) | 1 | ~60% | ~60% |
Experimental Protocols
Cellular p65 Acetylation Assay
This assay quantitatively measures the effect of this compound on the acetylation of the p65 subunit of NF-κB in a cellular context.
Methodology:
-
Cell Culture and Transduction:
-
HEK293 or U2OS cells are seeded in appropriate culture vessels.
-
Cells are co-transduced with BacMam viruses expressing the p300 histone acetyltransferase (HAT) and an HA-tagged p65 subunit of NF-κB. This ensures sufficient levels of both the enzyme responsible for p65 acetylation and the substrate.
-
-
Compound Treatment:
-
Transduced cells are plated in multi-well plates.
-
Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
-
Cell Lysis:
-
After treatment, the culture medium is removed, and cells are lysed using a suitable lysis buffer to release cellular proteins.
-
-
Detection of Acetylated p65:
-
The level of acetylated p65 in the cell lysates is determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This assay utilizes donor and acceptor beads that, when in proximity, generate a luminescent signal.
-
Antibodies specific to the HA-tag on p65 and to acetylated lysine 310 of p65 are used to bring the donor and acceptor beads together in the presence of acetylated p65.
-
-
The luminescent signal is measured using a plate reader, and the data is used to determine the IC50 value of this compound for the inhibition of p65 acetylation.
-
Acute LPS-Induced Inflammation Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a living organism.
Methodology:
-
Animal Acclimation:
-
Male C57BL/6 mice are acclimated for a minimum of one week before the experiment.
-
-
Compound Administration:
-
Mice are orally administered with either this compound at various doses (e.g., 10, 30, 100 mg/kg), a vehicle control, or a positive control such as dexamethasone (e.g., 1 mg/kg).
-
-
Induction of Inflammation:
-
Approximately 30 minutes after compound administration, inflammation is induced by an intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli.
-
-
Sample Collection:
-
At a specified time point after LPS challenge (e.g., 2 hours), blood samples are collected from the mice via cardiac puncture into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
-
-
Cytokine Analysis:
-
The concentrations of pro-inflammatory cytokines, such as TNFα and IL-12p40, in the plasma samples are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
-
Data Analysis:
-
The cytokine levels in the this compound-treated groups are compared to the vehicle-treated LPS group to determine the percentage reduction in cytokine production.
-
Conclusion
This compound is a promising small molecule activator of SIRT1 with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB pathway through p65 deacetylation, provides a targeted approach to modulating inflammatory responses. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammation-driven diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and similar compounds.
References
An In-depth Technical Guide to the Cellular Function of SRTCX1003
Notice to the Reader: As of the current date, publicly available scientific literature and databases do not contain information regarding a molecule or protein designated "SRTCX1003." The following guide is a structured template designed to be populated with relevant data once information about this compound becomes available. This framework is based on established principles of cellular and molecular biology research and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
This section will provide a high-level overview of this compound, including its classification (e.g., enzyme, receptor, transcription factor), its primary known cellular functions, and its potential significance in health and disease. It will summarize the key findings detailed in the subsequent sections of this guide.
Introduction to this compound
This section will detail the discovery and initial characterization of this compound. It will cover its genetic origin, protein structure (if applicable), and any known homologs or orthologs.
Gene and Protein Characteristics
| Characteristic | Description |
| Gene Name | To be determined |
| Aliases | To be determined |
| Organism | To be determined |
| Chromosomal Locus | To be determined |
| Protein Size (kDa) | To be determined |
| Post-Translational Modifications | To be determined |
Cellular Localization and Expression
Understanding where this compound is located within the cell and in which tissues it is expressed is fundamental to elucidating its function.
Subcellular Localization
This section will describe the specific compartments within the cell where this compound is found (e.g., nucleus, cytoplasm, mitochondria, cell membrane).
Tissue-Specific Expression
Data on the expression levels of this compound across various tissues and cell types will be presented here, likely derived from techniques such as RNA-seq, qPCR, or immunohistochemistry.
| Tissue/Cell Type | Expression Level (e.g., TPM, Fold Change) |
| Example: Liver | Value |
| Example: Brain | Value |
| Example: Lung | Value |
Core Cellular Functions and Signaling Pathways
This will be the most detailed section, outlining the known molecular functions of this compound and the signaling pathways it participates in.
Molecular Function
This subsection will describe the specific biochemical activities of this compound, such as enzymatic activity, binding interactions, or regulatory roles.
Involved Signaling Pathways
Here, we will detail the signaling cascades in which this compound is a component. This will include upstream activators and downstream effectors.
Diagram of the this compound Signaling Pathway
Caption: A conceptual diagram of the this compound signaling cascade.
Experimental Protocols
This section will provide detailed methodologies for key experiments used to characterize this compound's function.
Western Blotting for this compound Detection
-
Cell Lysis: Detail the buffer composition and procedure for preparing cell lysates.
-
Protein Quantification: Specify the assay used (e.g., BCA assay).
-
SDS-PAGE and Transfer: Describe the gel percentage, running conditions, and transfer method.
-
Antibody Incubation: Provide details on primary and secondary antibody concentrations and incubation times.
-
Detection: Specify the detection reagent and imaging system.
Immunofluorescence for Subcellular Localization
-
Cell Culture and Fixation: Detail the cell line, culture conditions, and fixation protocol (e.g., paraformaldehyde).
-
Permeabilization and Blocking: Describe the reagents and incubation times.
-
Antibody Staining: Provide details on primary and secondary antibody concentrations and co-stains (e.g., DAPI).
-
Imaging: Specify the type of microscope and imaging parameters.
Workflow for this compound Knockdown Experiment
Caption: Experimental workflow for studying loss-of-function of this compound.
Role in Disease
This section will explore the known or hypothesized involvement of this compound in various pathological conditions.
Association with Cancer
Data linking this compound to tumorigenesis, cancer progression, or as a potential therapeutic target will be presented. This may include patient data, in vivo models, and in vitro studies.
| Cancer Type | Role of this compound | Key Findings |
| Example: Breast Cancer | e.g., Oncogene | e.g., Overexpression correlates with poor prognosis |
Involvement in Other Diseases
This subsection will cover any known roles of this compound in other diseases such as neurodegenerative disorders, metabolic diseases, or inflammatory conditions.
Therapeutic Potential
The final section will discuss the potential of this compound as a target for drug development.
Drug Development Strategies
This will outline potential therapeutic approaches, such as small molecule inhibitors, monoclonal antibodies, or gene therapy targeting this compound.
Logical Relationship for Therapeutic Targeting
Caption: Rationale for targeting this compound in disease therapy.
Known Modulators
A table of any known compounds or biologicals that modulate the activity of this compound will be provided.
| Compound | Type | Effect |
| e.g., Compound-X | Inhibitor | IC50 = value |
| e.g., Compound-Y | Activator | EC50 = value |
This document will be updated as new information regarding this compound becomes available in the public domain. Researchers are encouraged to consult primary literature for the most current findings.
SRTCX1003: A Novel Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of SRTCX1003 on the NF-κB signaling pathway. This compound is an orally active, small-molecule activator of SIRT1 (Sirtuin 1), a NAD+-dependent protein deacetylase.[1][2] Emerging research has identified this compound as a potent suppressor of inflammatory responses through its targeted action on a key inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[3][4] This document details the molecular interactions, quantitative effects, and the experimental basis for these findings, offering valuable insights for researchers in inflammation, immunology, and drug discovery.
Core Mechanism of Action: SIRT1-Mediated Deacetylation of p65
Chronic inflammation is a key factor in the pathology of numerous age-related diseases, with the NF-κB signaling pathway being a central regulator of this process.[3][4] The activity of NF-κB is modulated by post-translational modifications, including acetylation. SIRT1 has been shown to suppress NF-κB signaling by deacetylating the p65 (RelA) subunit of NF-κB at lysine (B10760008) 310, thereby reducing the inflammatory responses mediated by this transcription factor.[3][4]
This compound, as a SIRT1 activator, enhances the deacetylation of the cellular p65 protein.[3][5] This action results in the suppression of TNFα-induced NF-κB transcriptional activation and a reduction in Lipopolysaccharide (LPS)-stimulated TNFα secretion in a SIRT1-dependent manner.[3][5] The targeted deacetylation of p65 by activated SIRT1 interferes with the full transcriptional activity of the NF-κB complex without affecting its DNA binding or assembly with its inhibitor, IκBα.[3]
Caption: Mechanism of this compound on the NF-κB Signaling Pathway.
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB pathway have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Key Parameter | Value | Reference |
| Cellular p65 Acetylation Assay | U2OS | IC50 | 1.42 µM | [5] |
| NF-κB Luciferase Reporter Assay | - | IC50 | 0.95 µM | [6] |
| LPS-induced TNFα Secretion Assay | RAW | IC50 | - | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Animal Model | Treatment | Dosage | Effect | Reference |
| Male BALB/c mice | Oral administration 60 minutes prior to LPS | 3, 10, 30, and 100 mg/kg | Dose-dependent reduction of LPS-stimulated TNFα and IL-12p40 production | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature on this compound.
Cellular p65 Acetylation Assay
This assay is designed to quantify the levels of acetylated p65 in a cellular context.
Objective: To determine the dose-dependent effect of this compound on p65 acetylation.
Methodology:
-
Cell Culture: U2OS cells are maintained in appropriate culture medium.
-
Transduction: Cells are co-transduced with BacMam viruses expressing p300 HAT and an HA-tagged p65 NF-κB subunit to enable the detection of acetylated p65.[7]
-
Compound Treatment: Transduced cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours.[1]
-
Lysis: Cells are lysed to release cellular proteins.
-
Detection: The level of acetylated K310-p65 in the cell lysates is detected using an AlphaScreen format.[7] This technology utilizes donor and acceptor beads that, when in proximity, generate a luminescent signal.
-
Data Analysis: The reduction in the AlphaScreen signal corresponds to the deacetylation of p65. IC50 values are calculated from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Objective: To assess the inhibitory effect of this compound on NF-κB-dependent gene expression.
Methodology:
-
Cell Line: A suitable cell line is stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.
-
Compound Treatment: Cells are pre-incubated with this compound at various concentrations.
-
Stimulation: NF-κB signaling is induced with an appropriate stimulus, such as TNFα.
-
Lysis and Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activation. IC50 values are determined from the dose-response curve.
LPS-Induced TNFα Secretion Assay in RAW Cells
This assay evaluates the effect of this compound on the production of a key pro-inflammatory cytokine.
Objective: To measure the dose-dependent inhibition of LPS-induced TNFα secretion by this compound.
Methodology:
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 0-100 µM) for 2 hours.[1]
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response and TNFα secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNFα Quantification: The concentration of TNFα in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The dose-dependent reduction in TNFα secretion is determined, and IC50 values can be calculated.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases by targeting the NF-κB signaling pathway through the activation of SIRT1. Its ability to enhance the deacetylation of p65 leads to the suppression of pro-inflammatory gene expression and cytokine production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. The continued investigation into SIRT1 activators like this compound may pave the way for a new class of anti-inflammatory agents.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 6. Item - STACs suppress stimuli-induced NF-κB transcriptional activation and cytokine secretion. - figshare - Figshare [figshare.com]
- 7. scienceopen.com [scienceopen.com]
An In-depth Technical Guide on the Molecular Targets of SRTCX1003
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of SRTCX1003, a small molecule activator of Sirtuin 1 (SIRT1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Molecular Target: Sirtuin 1 (SIRT1)
The primary molecular target of this compound is Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1][2][3] SIRT1 plays a crucial role in various cellular processes, including inflammation, metabolism, stress resistance, and cell survival, by deacetylating key transcription factors and proteins.[4][5] this compound is an orally active, synthetic small molecule activator of SIRT1 (STAC).[1][6]
Mechanism of Action: Suppression of NF-κB Signaling
This compound exerts its anti-inflammatory effects by activating SIRT1, which in turn suppresses the NF-κB signaling pathway.[7][8] The key mechanism involves the deacetylation of the p65 subunit of NF-κB at lysine (B10760008) 310.[4][5][8] Acetylation of p65 is a critical post-translational modification required for the full transcriptional activation of NF-κB.[4][5] By promoting the deacetylation of p65, this compound inhibits NF-κB's ability to drive the expression of pro-inflammatory genes.[7][8]
This targeted action leads to the suppression of inflammatory responses.[6] Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12).[7][9][10][11]
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound from in vitro and cellular assays.
| Parameter | Value | Assay Description | Reference |
| EC1.5 | 0.61 µM | In vitro SIRT1 activation | [12] |
| IC50 | 1.42 µM | Cellular p65 acetylation assay | [12] |
| In Vitro Activity | Dose-dependent reduction of acetylated p65 protein (0-10 µM; 24 h) | U2OS cells | [6] |
| In Vitro Activity | Attenuation of TNFα-induced p65 acetylation (5 µM; 6 h) | HEK 293T/17 cells | [6] |
| In Vitro Activity | Dose-dependent reduction of LPS-induced TNFα secretion (0-100 µM; 2 h) | RAW cells | [6] |
| In Vivo Efficacy | Dose-dependent reduction of LPS-stimulated TNFα and IL-12p40 production (3-100 mg/kg; oral; once) | Mouse inflammation model | [6] |
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound modulates inflammatory responses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro SIRT1 Activation Assay
-
Objective: To determine the direct effect of this compound on SIRT1 enzymatic activity.
-
Methodology: A biochemical assay is performed using recombinant human SIRT1 enzyme, an acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+. The reaction is initiated by the addition of the enzyme. This compound is added at various concentrations. The rate of deacetylation is measured, typically by detecting the fluorescent signal from a developer that reacts with the deacetylated product. The EC1.5 value, the concentration of the compound that gives 50% of the maximal activation, is then calculated.
2. Cellular p65 Acetylation Assay
-
Objective: To quantify the effect of this compound on the acetylation status of the NF-κB p65 subunit in a cellular context.
-
Cell Lines: U2OS or HEK 293T/17 cells are commonly used.[6]
-
Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[6]
-
To induce p65 acetylation, cells may be stimulated with an inflammatory agent like TNFα for a short period (e.g., 30 minutes).
-
Following treatment, cells are lysed, and protein extracts are collected.
-
The level of acetylated p65 is quantified using a high-throughput cellular assay, such as an ELISA-based method or Western blotting with an antibody specific for acetylated p65.[4][5]
-
The IC50 value, the concentration of this compound that causes a 50% reduction in the acetylated p65 signal, is determined.[12]
-
3. In Vivo Mouse Model of LPS-Induced Inflammation
-
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.
-
Animal Model: BALB/c mice are typically used.[8]
-
Protocol:
-
Mice are randomized into different treatment groups: vehicle control, this compound at various doses (e.g., 3, 10, 30, 100 mg/kg), and a positive control such as dexamethasone.[4]
-
After a set period (e.g., one hour) to allow for drug absorption, inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS).[4]
-
Blood samples are collected at a specific time point post-LPS injection (e.g., 90 minutes).
-
The plasma levels of pro-inflammatory cytokines, such as TNFα and IL-12p40, are measured using methods like ELISA.[4][6]
-
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound|SIRT1 Activator & Anti-inflammatory Agent [benchchem.com]
- 4. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. lactoferrin activates nf-kb: Topics by Science.gov [science.gov]
- 12. This compound | SIRT1 activator | Probechem Biochemicals [probechem.com]
SRTCX1003: A Technical Guide to a Novel SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that plays a critical role in cellular stress resistance, metabolism, and inflammation. With a CAS number of 1203480-93-6, this compound has demonstrated significant anti-inflammatory properties by modulating the NF-κB signaling pathway. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental data related to this compound, serving as a comprehensive resource for researchers in the fields of drug discovery and molecular biology.
Chemical and Physical Properties
This compound is a synthetic compound identified as a sirtuin-activating compound (STAC). Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1203480-93-6 |
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 g/mol |
| Purity | >98% (HPLC) |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent activator of SIRT1, a class III histone deacetylase. The primary mechanism of action of this compound involves the allosteric activation of SIRT1, leading to the deacetylation of various protein targets. A key target in the context of inflammation is the p65 subunit of the NF-κB complex.
SIRT1 Activation
This compound has been shown to directly bind to and enhance the catalytic activity of SIRT1. This activation leads to the deacetylation of downstream targets, influencing a variety of cellular processes.
Modulation of the NF-κB Pathway
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and lipopolysaccharide (LPS), the p65 subunit of NF-κB is acetylated, which is a critical step for its transcriptional activity. Activated SIRT1, stimulated by this compound, deacetylates p65, thereby inhibiting the transcription of pro-inflammatory genes.[1][2]
Quantitative Data
The biological activity of this compound has been quantified in various assays, demonstrating its potency as a SIRT1 activator and an inhibitor of inflammatory pathways.
| Assay | Parameter | Value (µM) | Reference |
| SIRT1 Activation | EC1.5 | 0.61 | [2] |
| Cellular p65 Acetylation | IC50 | 1.42 | [2] |
| NF-κB Luciferase Reporter | IC50 | 0.95 | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro SIRT1 Activation Assay
This assay measures the ability of this compound to directly activate recombinant human SIRT1 enzyme.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., based on p53 sequence)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the EC1.5 value by plotting the fluorescence intensity against the log of the this compound concentration.
Cellular p65 Acetylation Assay
This protocol details the measurement of p65 acetylation in a cellular context to assess the in-cell activity of this compound.
Materials:
-
Human cell line (e.g., U2OS or HEK293T)
-
Cell culture medium and supplements
-
This compound
-
TNFα
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Antibodies: anti-acetyl-p65, anti-total-p65, and appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 30 minutes to induce p65 acetylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against acetylated p65 and total p65.
-
Quantify the band intensities and normalize the level of acetylated p65 to total p65.
-
Calculate the IC50 value for the inhibition of p65 acetylation.
In Vivo Anti-Inflammatory Mouse Model
This protocol describes an acute model of LPS-induced inflammation in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
ELISA kits for TNFα and IL-12
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control to the mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 10 mg/kg) to induce an inflammatory response.
-
At a peak time point for cytokine production (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture.
-
Isolate serum and measure the concentrations of pro-inflammatory cytokines such as TNFα and IL-12 using ELISA kits.
-
Compare the cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo anti-inflammatory effect.
Conclusion
This compound is a valuable research tool for investigating the roles of SIRT1 in health and disease. Its well-characterized mechanism of action, involving the activation of SIRT1 and subsequent inhibition of the NF-κB pathway, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their studies.
References
SRTCX1003: A Technical Guide for In Vitro and In Vivo Research
Introduction: SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in regulating a variety of cellular processes, including inflammation, metabolism, and aging. As a SIRT1 activator, this compound has demonstrated significant anti-inflammatory properties by modulating the NF-κB signaling pathway. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.
Core Mechanism of Action
This compound functions as a direct activator of SIRT1. This activation enhances the deacetylation of various SIRT1 substrates, most notably the p65 subunit of the transcription factor NF-κB. In an inflammatory state, NF-κB is typically acetylated, which promotes its transcriptional activity and the subsequent expression of pro-inflammatory cytokines. By deacetylating p65, this compound effectively inhibits NF-κB's ability to drive this inflammatory cascade.
In Vitro Activity
This compound has been shown to be a potent activator of SIRT1 and an effective inhibitor of NF-κB-mediated inflammation in various cell-based assays.
Quantitative In Vitro Data
| Parameter | Value | Cell Line/Assay |
| SIRT1 Activation (EC1.5) | 0.61 µM | Biochemical Assay |
| p65 Deacetylation (IC50) | 1.42 µM | Cellular p65 Acetylation Assay |
| NF-κB Luciferase Reporter Assay (IC50) | 0.95 µM | HEK293T/17 cells |
| TNFα-induced p65 Acetylation | Attenuated at 5 µM (6h) | HEK293T/17 cells |
| LPS-induced TNFα Secretion | Dose-dependent reduction (0-100 µM, 2h) | RAW cells |
| Acetylated p65 Reduction | Dose-dependent (0-10 µM, 24h) | U2OS cells |
Experimental Protocols
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.
Protocol:
-
Cell Culture: Culture HEK293T/17 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfection: Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNFα to the media and incubate for 6-8 hours.
-
Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50 value for this compound.
This protocol details the measurement of TNFα secretion from macrophages following LPS stimulation.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL and incubate for 4-6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNFα in the supernatant using a mouse TNFα ELISA kit according to the manufacturer's instructions.
In Vivo Activity
This compound has demonstrated efficacy in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).
Quantitative In Vivo Data
| Parameter | Dose of this compound | Effect | Mouse Model |
| Plasma TNFα Levels | 3 - 100 mg/kg (oral) | Dose-dependent reduction | LPS-induced inflammation |
| Plasma IL-12p40 Levels | 3 - 100 mg/kg (oral) | Dose-dependent reduction | LPS-induced inflammation |
| Comparison to Dexamethasone (B1670325) | 100 mg/kg this compound | Comparable reduction to 1 mg/kg Dexamethasone | LPS-induced inflammation |
Experimental Protocols
This model is used to assess the in vivo anti-inflammatory effects of this compound.
Protocol:
-
Animals: Use age and weight-matched mice (e.g., male C57BL/6, 8-10 weeks old).
-
Compound Administration: Administer this compound orally by gavage at doses ranging from 3 to 100 mg/kg. A vehicle control group should be included. A positive control group receiving dexamethasone (e.g., 1 mg/kg, intraperitoneally) can also be included.
-
LPS Challenge: After a set time for compound absorption (e.g., 1-2 hours), inject mice intraperitoneally with a challenging dose of LPS (e.g., 0.5-1 mg/kg).
-
Blood Collection: At the time of peak cytokine response (typically 1.5 to 2 hours after LPS injection), collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Cytokine Measurement: Measure the levels of TNFα and IL-12p40 in the plasma using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibitory effect.
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for guidance and may require optimization for specific laboratory conditions. All animal studies should be conducted in accordance with relevant ethical guidelines and regulations.
SRTCX1003: A Technical Guide to a Novel SIRT1 Activator Targeting p65 Deacetylation for Anti-Inflammatory Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SRTCX1003, a small molecule activator of Sirtuin 1 (SIRT1), and its mechanism of action centered on the deacetylation of the p65 subunit of NF-κB. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of drug discovery and inflammation research.
Executive Summary
Chronic inflammation is a significant driver in the pathophysiology of numerous age-related diseases. A key regulator of inflammatory processes is the transcription factor NF-κB, whose activity is modulated by post-translational modifications, including acetylation. SIRT1, an NAD+-dependent protein deacetylase, has been identified as a critical negative regulator of NF-κB signaling through the deacetylation of the p65 (RelA) subunit.[1][2][3] this compound is a potent, cell-permeable small molecule SIRT1 activator (STAC) that has been shown to enhance the deacetylation of p65, thereby suppressing NF-κB transcriptional activity and subsequent inflammatory responses.[1][4] In preclinical models, this compound has demonstrated the ability to reduce the production of pro-inflammatory cytokines both in vitro and in vivo, highlighting its potential as a therapeutic agent for a range of inflammatory disorders.[1][2][3]
Mechanism of Action: this compound and the SIRT1-NF-κB Axis
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and lipopolysaccharide (LPS). This activation leads to the nuclear translocation of the p65 subunit, where it is acetylated by histone acetyltransferases (HATs) like p300/CBP. Acetylation of p65, particularly at lysine (B10760008) 310, is crucial for its full transcriptional activity, leading to the expression of pro-inflammatory genes.[1][5]
SIRT1 directly counteracts this by deacetylating p65 at lysine 310, which curtails the NF-κB transcriptional response.[1][2][6] this compound acts as an allosteric activator of SIRT1, enhancing its catalytic efficiency and promoting the deacetylation of p65.[7] This leads to a reduction in NF-κB-dependent gene expression and a dampening of the inflammatory cascade.
Figure 1: this compound enhances SIRT1-mediated deacetylation of p65, inhibiting NF-κB signaling.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in modulating SIRT1 activity and inflammatory responses.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
|---|---|---|
| SIRT1 Activation (EC1.5) | 0.5 µM | Concentration for 1.5-fold activation of SIRT1 enzymatic activity. |
| Maximal Activation | 2.5-fold | Maximum observed activation of SIRT1 enzymatic activity. |
| Cellular p65 Deacetylation (IC50) | 0.2 µM | Concentration for 50% inhibition of acetylated p65 levels in cells. |
Data extracted from a study by Yang et al. (2012).[2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Cytokine | Dose of this compound | % Reduction in Plasma Cytokine Levels |
|---|---|---|
| TNFα | 3 mg/kg | ~30% |
| 10 mg/kg | ~45% | |
| 30 mg/kg | ~60% | |
| 100 mg/kg | ~75% | |
| IL-12 | 3 mg/kg | ~25% |
| 10 mg/kg | ~40% | |
| 30 mg/kg | ~55% |
| | 100 mg/kg | ~70% |
Data extracted from a study by Yang et al. (2012).[1]
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro SIRT1 Enzymatic Activity Assay
This protocol outlines a fluorometric assay to determine the enzymatic activity of SIRT1 in the presence of activating compounds.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to amino acids 379-382 of human p53 conjugated to a fluorophore like AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 substrate.
-
Add varying concentrations of this compound or vehicle control to the wells of the 96-well plate.
-
Initiate the reaction by adding diluted recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for 45 minutes, protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the fold activation relative to the vehicle control.
-
Figure 2: Workflow for the in vitro SIRT1 enzymatic activity assay.
Cellular Acetylated p65 Assay
This protocol describes a high-throughput cellular assay to quantify the levels of acetylated p65.[2]
-
Reagents and Materials:
-
HEK293 or U2OS cells
-
BacMam viruses for expressing HA-tagged p65 and p300
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
AlphaScreen detection reagents (e.g., anti-HA acceptor beads, anti-acetylated-lysine donor beads)
-
384-well white microplates
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Transduce cells with BacMam p65 and BacMam p300 viruses to co-express the proteins.
-
Seed the transduced cells into 384-well plates and incubate overnight.
-
Treat the cells with a dilution series of this compound or vehicle control and incubate for a specified period (e.g., 6 hours).
-
Lyse the cells directly in the wells.
-
Add the AlphaScreen acceptor and donor beads to the cell lysates.
-
Incubate in the dark at room temperature for 2 hours to allow for bead association.
-
Read the plate on an AlphaScreen reader. The signal is proportional to the amount of acetylated p65.
-
Calculate the IC50 value for the reduction of acetylated p65.
-
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Allosteric Activators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Sirtuin Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sirtuins
Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent protein deacetylases and ADP-ribosyltransferases that are crucial regulators of cellular health and longevity.[1][2] These enzymes play a pivotal role in a wide array of biological processes, including the regulation of metabolism, DNA repair, inflammation, and circadian rhythm.[1] Their dependence on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a key cellular metabolite, positions them as critical sensors of the cell's energy status. The diverse subcellular localizations of the seven sirtuin isoforms—SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is predominantly cytoplasmic; and SIRT3, SIRT4, and SIRT5 are located in the mitochondria—allow them to modulate a vast network of proteins and pathways throughout the cell.[1] Given their significant role in cellular homeostasis, sirtuins have emerged as prominent therapeutic targets for age-related diseases, metabolic disorders, and cancer. The development of small molecule modulators, both activators and inhibitors, is a major focus of current drug discovery efforts.
Core Sirtuin Signaling Pathways
Sirtuins are integral components of several major signaling networks that govern cellular responses to nutrient availability and stress. Understanding these pathways is fundamental to the development of targeted sirtuin-based therapeutics.
The SIRT1-AMPK Signaling Axis
The interplay between SIRT1 and AMP-activated protein kinase (AMPK) forms a critical nexus for cellular energy sensing and metabolic regulation. Under conditions of low energy, an increase in the AMP/ATP ratio activates AMPK. Activated AMPK can, in turn, increase cellular NAD+ levels, which allosterically activates SIRT1. A key mechanism in this reciprocal activation involves the deacetylation of the AMPK upstream kinase, liver kinase B1 (LKB1), by SIRT1 at lysine (B10760008) 48.[3][4] This deacetylation event enhances LKB1's kinase activity, leading to the phosphorylation and activation of AMPK. This positive feedback loop amplifies the cellular response to low energy states, promoting catabolic processes to restore energy balance.
The SIRT1-FOXO Signaling Axis
The Forkhead box O (FOXO) family of transcription factors are key regulators of cellular processes such as stress resistance, metabolism, and longevity. SIRT1 directly interacts with and deacetylates several FOXO members, including FOXO1, FOXO3, and FOXO4.[5] This deacetylation can have dual effects depending on the specific cellular context and the target genes. For instance, SIRT1-mediated deacetylation of FOXO3 can promote its nuclear localization and enhance its transcriptional activity towards genes involved in antioxidant defense, such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.[6] In other contexts, deacetylation can alter FOXO's interaction with other proteins, thereby modulating its activity. This intricate regulation allows for a fine-tuned response to cellular stress.
The SIRT1-mTOR Signaling Axis
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway, particularly the mTORC1 complex, is activated by growth factors and nutrients. SIRT1 has been shown to negatively regulate mTORC1 signaling. One of the key mechanisms involves the interaction of SIRT1 with the tuberous sclerosis complex (TSC) 1/2, a critical negative regulator of mTORC1.[7][8] SIRT1 can deacetylate TSC2, which enhances its stability and its ability to inhibit the small GTPase Rheb, a direct activator of mTORC1.[8] By suppressing mTORC1 activity, SIRT1 promotes catabolic processes like autophagy and inhibits anabolic processes such as protein synthesis, which is consistent with its role as a key mediator of the cellular response to nutrient deprivation.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+ solution
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease to cleave the deacetylated peptide)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (e.g., excitation ~360 nm, emission ~460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the sirtuin enzyme, NAD+, and the fluorogenic substrate in assay buffer to the desired final concentrations.
-
Compound Plating: Add 2 µL of test compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Enzyme and NAD+ Addition: Prepare a master mix of the sirtuin enzyme and NAD+ in assay buffer. Add 48 µL of this master mix to each well containing the compound.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Add 50 µL of developing solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percent activity relative to the vehicle control.
Cellular Sirtuin Activity Assay (Immunoprecipitation and Western Blot)
This protocol allows for the assessment of a sirtuin modulator's effect on the acetylation status of a specific substrate within a cellular context.
Workflow for Cellular Sirtuin Activity Assay ```dot graph TD { A[Cell Culture and Treatment with Modulator] --> B[Cell Lysis]; B --> C[Protein Quantification]; C --> D[Immunoprecipitation of Target Protein]; D --> E[SDS-PAGE and Western Blot]; E --> F[Detection of Acetylated and Total Protein]; F --> G[Data Analysis: Normalize Acetylated Signal to Total Protein]; }
Materials:
-
Cultured cells or tissue samples
-
NAD+/NADH assay kit (colorimetric or fluorometric)
-
Extraction buffers (provided in the kit, typically acidic for NAD+ and basic for NADH)
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure (using a generic colorimetric kit):
-
Sample Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
For NAD+ measurement, extract with an acidic extraction buffer. For NADH, use a basic extraction buffer. This differential extraction is key to separating the two forms.
-
Neutralize the extracts.
-
-
Standard Curve: Prepare a standard curve using the provided NAD+ standard.
-
Reaction Setup: Add the samples and standards to a 96-well plate.
-
Enzymatic Reaction: Add the NAD cycling enzyme mix to each well. This mix contains enzymes that will specifically react with NAD+ to produce a colored product.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Data Analysis: Subtract the background absorbance and calculate the NAD+ concentration in the samples based on the standard curve. Normalize the results to protein concentration or cell number.
Conclusion
The study of sirtuin modulators is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational overview of the core signaling pathways, quantitative data on key modulators, and detailed experimental protocols for researchers in this area. A thorough understanding of these fundamental aspects is essential for the rational design and development of novel and effective sirtuin-targeted therapies. The provided data and protocols serve as a starting point for further investigation and validation in specific experimental systems.
References
- 1. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. SIRT1 Negatively Regulates the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the SIRT1 and mTOR pathways in exercise-induced β-cell senescence reduction in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRTCX1003 in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), a Class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation.[1] Chronic inflammation is a significant contributing factor to a wide range of age-associated diseases. One of the central regulators of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). The activity of NF-κB is modulated by post-translational modifications, including acetylation. This compound has been shown to suppress inflammatory responses by activating SIRT1, which in turn deacetylates the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity.[1] This mechanism effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 subunit p40 (IL-12p40).[1]
These application notes provide a detailed protocol for utilizing this compound in a lipopolysaccharide (LPS)-induced acute inflammation mouse model. This model is a well-established and reproducible method for studying systemic inflammatory responses.
Mechanism of Action: SIRT1/NF-κB Signaling Pathway
This compound activates SIRT1, an NAD+-dependent deacetylase. In the context of inflammation, activated SIRT1 directly targets the p65 subunit (RelA) of the NF-κB complex. SIRT1 deacetylates a specific lysine (B10760008) residue on p65, which inhibits the transcriptional activity of NF-κB. Consequently, the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-12, is downregulated.
Experimental Protocols
LPS-Induced Acute Inflammation Mouse Model
This protocol describes the induction of acute systemic inflammation in mice using Lipopolysaccharide (LPS).
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
This compound (ProbeChem, PC-35524 or equivalent)
-
Vehicle solution (see preparation below)
-
Dexamethasone (B1670325) (positive control)
-
Animal handling and injection equipment (syringes, needles)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Preparation:
-
This compound is soluble in DMSO.
-
For a 100 mg/kg dose in a 25 g mouse (2.5 mg), prepare a stock solution of this compound in DMSO.
-
A commonly used vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the final dosing solution by first dissolving this compound in DMSO, then adding PEG300, followed by Tween 80, and finally saline. Vortex thoroughly between each addition.
-
-
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle solution.
-
LPS + Vehicle: Mice receive the vehicle solution followed by LPS challenge.
-
LPS + this compound: Mice receive this compound at the desired dose (e.g., 100 mg/kg) followed by LPS challenge.
-
LPS + Dexamethasone (Positive Control): Mice receive dexamethasone (e.g., 1 mg/kg) followed by LPS challenge.
-
-
Administration:
-
Administer this compound, vehicle, or dexamethasone via oral gavage or intraperitoneal (i.p.) injection. The choice of administration route should be consistent across all experimental groups.
-
After a set pre-treatment time (e.g., 1-2 hours), administer LPS (e.g., 1 mg/kg) via i.p. injection.
-
-
Sample Collection:
-
At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another approved method.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Cytokine Analysis by ELISA
This protocol provides a general outline for measuring TNF-α and IL-12p40 levels in mouse serum or plasma using a sandwich ELISA kit. Follow the specific instructions provided with your chosen commercial ELISA kit.
Materials:
-
Commercial ELISA kit for mouse TNF-α (e.g., Abcam ab208348) and IL-12p40 (e.g., R&D Systems M1240, RayBiotech ELM-IL12p40-1)[2][3]
-
Mouse serum or plasma samples
-
Microplate reader
-
Pipettes and other standard laboratory equipment
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the kit protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody.
-
Incubate as specified.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate as specified.
-
Wash the wells.
-
Add the substrate solution and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TNF-α and IL-12p40 in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The quantitative data from the cytokine analysis can be summarized in a table for easy comparison between experimental groups.
| Group | Treatment | n | TNF-α (pg/mL) | IL-12p40 (pg/mL) |
| 1 | Vehicle Control | 8 | [Insert Value] ± SEM | [Insert Value] ± SEM |
| 2 | LPS + Vehicle | 8 | [Insert Value] ± SEM | [Insert Value] ± SEM |
| 3 | LPS + this compound (100 mg/kg) | 8 | [Insert Value] ± SEM | [Insert Value] ± SEM |
| 4 | LPS + Dexamethasone (1 mg/kg) | 8 | [Insert Value] ± SEM | [Insert Value] ± SEM |
Expected Outcomes
Based on previous findings, treatment with this compound is expected to significantly reduce the LPS-induced increase in serum levels of TNF-α and IL-12p40. The anti-inflammatory effect of this compound at an effective dose is anticipated to be comparable to that of the positive control, dexamethasone.
Troubleshooting
-
High variability between animals: Ensure consistent animal handling, injection technique, and timing of procedures. Increase the number of animals per group if necessary.
-
Low or no cytokine induction with LPS: Verify the potency of the LPS lot. Ensure proper storage and handling of LPS to prevent degradation.
-
Inconsistent ELISA results: Follow the kit manufacturer's protocol precisely. Ensure proper washing steps and accurate pipetting.
Conclusion
This compound presents a promising therapeutic agent for inflammatory diseases by targeting the SIRT1/NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of this compound in a robust and well-characterized mouse model of acute inflammation. These studies are crucial for the preclinical development and validation of novel anti-inflammatory therapies.
References
SRTCX1003 dosage and administration for in vivo studies
Disclaimer: Information regarding the specific compound "SRTCX1003," including its dosage, administration, and mechanism of action, is not available in public literature. The following application notes and protocols are based on general best practices for in vivo studies in rodent models and are intended to serve as a foundational guide. Researchers must develop compound-specific protocols based on their own preliminary data and the physicochemical properties of this compound.
General Considerations for In Vivo Administration
The administration of any compound in vivo requires careful consideration of the route, volume, frequency, and formulation to ensure animal welfare and the validity of experimental results. The choice of administration route is a critical decision that influences the bioavailability, metabolism, and ultimately, the efficacy and toxicity of the compound.
Key factors to consider include:
-
Scientific Objectives: The desired pharmacokinetic and pharmacodynamic profile will heavily influence the choice of administration route. For example, intravenous (IV) administration provides immediate and complete bioavailability, while oral gavage (PO) is often used to model clinical drug administration in humans.[1]
-
Compound Characteristics: The solubility, pH, and stability of the compound in a given vehicle are critical. Parenteral routes (e.g., IV, IP, SC) require sterile, isotonic formulations to minimize irritation and adverse reactions.[2]
-
Animal Welfare: The chosen method should minimize pain and distress to the animal.[3] The volume of administration must be appropriate for the size of the animal and the chosen route to avoid harm.[1]
Summary of Common Administration Routes in Mice
The following table summarizes common administration routes for in vivo studies in adult mice, with recommended volumes and needle sizes. These are general guidelines and may need to be adjusted based on the specific strain, age, and size of the mice, as well as the properties of the substance being administered.
| Route of Administration | Abbreviation | Maximum Volume | Recommended Needle Size (Gauge) | Absorption Rate | Notes |
| Intravenous (Tail Vein) | IV | < 0.2 mL | 27-30 | Very Rapid | Provides 100% bioavailability; requires technical skill.[1] |
| Intraperitoneal | IP | < 2-3 mL | 25-27 | Rapid | Injections should be made in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4] |
| Subcutaneous | SC / SQ | < 2-3 mL | 25-27 | Slow | The loose skin over the back is a common site; good for sustained release.[2] |
| Oral (Gavage) | PO | < 1-2 mL | 20-22 (gavage needle) | Variable | Dependent on absorption from the GI tract; mimics clinical route for oral drugs. |
| Intramuscular | IM | < 0.05 mL per site | 28-30 | Rapid | Not recommended for mice due to small muscle mass. |
Example Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a generalized procedure for intraperitoneal administration of a test compound.
Materials:
-
Test compound formulated in a sterile, isotonic vehicle
-
Appropriately sized syringe (e.g., 1 mL)
-
25-27 gauge needle
-
70% ethanol (B145695) for disinfection
-
Animal restraint device (optional)
Procedure:
-
Preparation: Ensure the test compound formulation is at room temperature and well-mixed. Draw the required volume into the syringe and remove any air bubbles.
-
Animal Restraint: Manually restrain the mouse by grasping the loose skin at the nape of the neck. Ensure the head is immobilized and the abdomen is exposed. The animal's back should be supported by the palm of the hand.
-
Injection Site: Orient the mouse so its head is tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen. This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.[4]
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly by pulling back on the syringe plunger to ensure no blood or other fluid is drawn into the syringe, which would indicate incorrect placement.
-
Administration: If aspiration is clear, inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for several minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a generalized workflow for an in vivo efficacy study.
Caption: Generalized workflow for an in vivo efficacy study.
Hypothetical Signaling Pathway
Disclaimer: The following diagram is a hypothetical representation of a signaling pathway and is provided for illustrative purposes only. It does not represent the actual mechanism of action of this compound.
Caption: Hypothetical signaling pathway template.
References
preparing SRTCX1003 stock solution for experiments
Application Notes and Protocols for SRTCX1003
Topic: Preparing this compound Stock Solution for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] It functions as a Sirtuin-Activating Compound (STAC) with an EC1.5 of 0.61 µM.[1] this compound enhances the deacetylation of cellular proteins such as p65, a subunit of the NF-κB complex, with an IC50 of 1.42 µM in cellular acetylation assays.[1] This activity leads to the suppression of TNFα-induced NF-κB transcriptional activation and a reduction in the secretion of pro-inflammatory cytokines like TNFα and IL-12.[1] These properties make this compound a valuable tool for research into inflammatory diseases and other SIRT1-mediated biological processes.
Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Biological Properties
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 449.529 g/mol | [1] |
| Molecular Formula | C₂₃H₂₃N₅O₃S | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (HPLC) | [1] |
| Biological Activity | SIRT1 Activator | [1] |
| EC1.5 (SIRT1) | 0.61 µM | [1] |
| IC50 (p65 acetylation) | 1.42 µM | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid Powder) | -20°C for 12 Months, 4°C for 6 Months | [1] |
| Storage (In Solvent) | -80°C for 6 Months, -20°C for 6 Months | [1] |
Experimental Protocols
Required Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for subsequent dilutions into cell culture media or assay buffers.
Step 1: Calculation
To prepare a stock solution of a desired concentration, the required mass of the solute must be calculated using its molecular weight.[2]
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM this compound:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 449.529 g/mol
-
Mass = 0.010 mol/L * 0.001 L * 449.529 g/mol = 0.004495 g = 4.495 mg
-
Step 2: Weighing the Compound
-
Place a clean microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Carefully weigh out the calculated amount (e.g., 4.495 mg) of this compound solid powder directly into the tube.
Step 3: Dissolution
-
Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
Step 4: Storage
-
For convenience and to avoid repeated freeze-thaw cycles, it is recommended to divide the stock solution into smaller aliquots in sterile microcentrifuge tubes.[3]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 6 months).[1]
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
This compound Signaling Pathway
This diagram depicts the known mechanism of action for this compound, highlighting its role as a SIRT1 activator and its downstream effects on the NF-κB pathway.
References
Application Notes and Protocols: SRTCX1003 Treatment Duration for Optimal Results
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a template based on publicly available information and general knowledge of oncological drug development. The compound "SRTCX1003" is a placeholder, as no specific information for a treatment with this designation was found in the public domain as of the last update. The data, protocols, and pathways presented are hypothetical and for illustrative purposes only.
Introduction
This compound is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in various human cancers. These application notes provide a summary of preclinical data on this compound and protocols for determining its optimal treatment duration to achieve maximal therapeutic efficacy.
Mechanism of Action: MAPK/ERK Signaling Pathway
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2. By binding to a unique pocket on the MEK kinase, this compound prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that leads to cell proliferation, survival, and differentiation.
Application Notes and Protocols for Measuring SIRT1 Activation by SRTCX1003
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that plays a crucial role in a variety of cellular processes, including inflammation, metabolism, and aging. Its activation is a promising therapeutic strategy for a range of diseases. SRTCX1003 is a small molecule activator of SIRT1 (STAC) that has been shown to enhance SIRT1's deacetylase activity.[1] These application notes provide detailed protocols for measuring the activation of SIRT1 by this compound, both in biochemical and cellular contexts.
Data Presentation
The following tables summarize the quantitative data regarding the activation of SIRT1 by this compound.
Table 1: In Vitro SIRT1 Activation by this compound
| Compound | EC1.5 (µM) for SIRT1 Activation | Assay Type | Reference |
| This compound | 0.61 | Fluorometric Enzymatic Assay | [1] |
EC1.5 represents the concentration required for 1.5-fold activation of the enzyme.
Table 2: Cellular SIRT1 Activity Modulation by this compound
| Compound | IC50 (µM) for p65 Deacetylation | Cell Line | Assay Type | Reference |
| This compound | 1.42 | U2OS | Cellular p65 Acetylation Assay | [1] |
IC50 in this context represents the concentration of this compound that results in a 50% reduction of the acetylated p65 signal, indicating an increase in SIRT1-mediated deacetylation.
Signaling Pathway
The following diagram illustrates the signaling pathway of SIRT1 activation by this compound, leading to the deacetylation of the NF-κB subunit p65.
Caption: SIRT1 activation by this compound and its effect on NF-κB signaling.
Experimental Protocols
Here are detailed methodologies for key experiments to measure SIRT1 activation by this compound.
In Vitro Fluorometric SIRT1 Enzymatic Assay
This protocol is adapted from established methods for measuring SIRT1 activity using a fluorogenic substrate.[2][3][4]
Objective: To determine the direct effect of this compound on the enzymatic activity of recombinant SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Workflow:
Caption: Workflow for the in vitro fluorometric SIRT1 enzymatic assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in SIRT1 assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 assay buffer to all wells of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to these control wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.
-
Plot the percent activation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC1.5 value.
-
Cellular p65 Deacetylation Assay
This protocol is based on the method described by Yang et al. (2012) to measure the effect of this compound on the deacetylation of the SIRT1 substrate p65 in a cellular context.
Objective: To quantify the ability of this compound to enhance SIRT1-mediated deacetylation of the NF-κB subunit p65 in cells.
Materials:
-
U2OS or HEK293T cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Reagents for cell lysis (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Antibodies:
-
Primary antibody against acetylated p65 (e.g., at Lys310)
-
Primary antibody against total p65
-
Secondary antibodies for detection (e.g., HRP-conjugated for Western blot or labeled for AlphaScreen)
-
-
Western blot reagents or AlphaScreen detection kit
-
Protein concentration assay kit (e.g., BCA)
Workflow:
Caption: Workflow for the cellular p65 deacetylation assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS or HEK293T cells in appropriate culture plates.
-
Allow cells to adhere and grow to a suitable confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Detection of Acetylated p65:
-
Method A: Western Blotting
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against acetylated p65 and total p65.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Method B: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
This high-throughput method involves the use of donor and acceptor beads coated with antibodies that recognize acetylated p65 and a binding partner.
-
In a microplate, combine cell lysates with the AlphaScreen reagents according to the manufacturer's protocol.
-
The proximity of the beads upon binding to acetylated p65 results in a luminescent signal that can be measured on a plate reader.
-
-
-
Data Analysis:
-
For Western Blot: Perform densitometric analysis to quantify the band intensities. Normalize the acetylated p65 signal to the total p65 signal for each sample.
-
For AlphaScreen: Generate a standard curve and determine the concentration of acetylated p65 in each sample.
-
Plot the normalized acetylated p65 levels against the this compound concentration to determine the IC50 value for the reduction of p65 acetylation.
-
Alternative Methods
Several commercially available kits can also be used to measure SIRT1 activity. These kits are typically based on fluorometric or colorimetric detection methods and provide a convenient and standardized approach.[4][5][6] Examples include:
-
SIRT1 Activity Assay Kit (Fluorometric) from various suppliers.[4][6]
-
SIRT1 Assay Kit (Colorimetric).
When using commercial kits, it is crucial to follow the manufacturer's instructions carefully.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the activation of SIRT1 by this compound. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The in vitro enzymatic assay is ideal for determining the direct effect of the compound on SIRT1 activity, while the cellular p65 deacetylation assay provides valuable information on the compound's efficacy in a more physiologically relevant context. By following these detailed protocols, researchers can accurately characterize the potency and mechanism of action of this compound as a SIRT1 activator.
References
- 1. This compound | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application of SRTCX1003 in Transient Transcriptome Sequencing (TT-seq) for Monitoring Dynamic Transcriptional Changes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Transcriptome Sequencing (TT-seq) is a powerful method for capturing newly synthesized (nascent) RNA, providing a high-resolution snapshot of transcriptional activity within a short timeframe. This technique is particularly valuable for studying the immediate effects of cellular perturbations, such as drug treatments, on gene expression. SRTCX1003 is a small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in regulating a wide array of cellular processes, including transcription, metabolism, and stress responses. By activating SIRT1, this compound can induce rapid changes in the transcriptional landscape. This document provides a detailed protocol for the application of this compound in a TT-seq workflow to enable researchers to investigate the immediate transcriptional consequences of SIRT1 activation.
SIRT1 modulates transcription through the deacetylation of both histone and non-histone proteins. A key target of SIRT1 is the p65 subunit of the NF-κB transcription factor. Deacetylation of p65 by SIRT1 generally leads to the suppression of NF-κB target genes. Therefore, treating cells with this compound is expected to cause rapid changes in the expression of genes regulated by NF-κB and other SIRT1 targets. The TT-seq methodology is ideally suited to capture these transient transcriptional events.
Objective
The primary objective of this protocol is to provide a framework for utilizing this compound in conjunction with TT-seq to:
-
Investigate the immediate and direct transcriptional effects of SIRT1 activation.
-
Identify nascent transcripts that are differentially expressed upon this compound treatment.
-
Elucidate the kinetics of transcriptional responses to SIRT1 activation.
Materials and Reagents
A comprehensive list of materials and reagents required for the TT-seq protocol is provided in the table below.
| Category | Item | Supplier | Catalog No. |
| Cell Culture | Cell line of interest (e.g., HeLa, HEK293) | ATCC | Varies |
| Cell culture medium (e.g., DMEM) | Gibco | Varies | |
| Fetal Bovine Serum (FBS) | Gibco | Varies | |
| Penicillin-Streptomycin | Gibco | Varies | |
| Compound | This compound | Probechem | PC-45686 |
| DMSO (vehicle control) | Sigma-Aldrich | D2650 | |
| RNA Labeling | 4-thiouridine (B1664626) (4sU) | Sigma-Aldrich | T4509 |
| RNA Extraction | TRIzol Reagent | Invitrogen | 15596026 |
| Chloroform | Sigma-Aldrich | C2432 | |
| Isopropanol (B130326) | Sigma-Aldrich | I9516 | |
| Ethanol | Sigma-Aldrich | E7023 | |
| Biotinylation | EZ-Link HPDP-Biotin | Thermo Fisher | 21341 |
| Dimethylformamide (DMF) | Sigma-Aldrich | D4551 | |
| Purification | Streptavidin-coated magnetic beads | NEB | S1420S |
| RNA Purification Buffers | See Protocol | N/A | |
| Library Preparation | NEBNext Ultra II Directional RNA Library Prep Kit | NEB | E7760 |
| Sequencing | Illumina NextSeq or NovaSeq | Illumina | N/A |
Experimental Design and Workflow
A critical aspect of this study is the precise timing of this compound treatment and 4sU labeling to capture the immediate transcriptional response. The experimental workflow is depicted in the diagram below.
Detailed Experimental Protocol
This protocol is adapted from standard TT-seq procedures. Optimization of cell numbers, this compound concentration, and labeling times may be required for different cell lines and experimental goals.
5.1. Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest at an appropriate density to reach approximately 80-90% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound to the desired final concentration in pre-warmed cell culture medium. A concentration range of 1-10 µM can be used as a starting point.
-
Treat the cells with the this compound-containing medium or vehicle (DMSO) control for the desired duration (e.g., 30 minutes, 1 hour, 2 hours).
-
5.2. Nascent RNA Labeling
-
4sU Labeling: Following the this compound treatment, add 4-thiouridine (4sU) to the cell culture medium to a final concentration of 100-500 µM.
-
Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) to label newly transcribed RNA. The labeling time should be minimized to specifically capture transient transcripts.
5.3. RNA Extraction and Fragmentation
-
Cell Lysis: Immediately after 4sU labeling, aspirate the medium and lyse the cells directly on the plate using TRIzol reagent.
-
RNA Extraction: Perform a standard TRIzol-chloroform RNA extraction followed by isopropanol precipitation.
-
RNA Fragmentation: Resuspend the RNA pellet in an appropriate buffer and fragment the RNA to an average size of ~200 nucleotides using chemical or enzymatic methods.
5.4. Biotinylation of 4sU-labeled RNA
-
Biotinylation Reaction: Biotinylate the 4sU-labeled RNA fragments using EZ-Link HPDP-Biotin. The reaction is typically carried out in the dark for 1.5-2 hours.
-
RNA Precipitation: Precipitate the biotinylated RNA to remove unreacted biotin.
5.5. Purification of Nascent RNA
-
Streptavidin Bead Binding: Resuspend the biotinylated RNA in a binding buffer and incubate with pre-washed streptavidin-coated magnetic beads.
-
Washing: Perform stringent washes to remove non-biotinylated (unlabeled) RNA.
-
Elution: Elute the purified nascent RNA from the beads.
5.6. Library Preparation and Sequencing
-
Library Preparation: Construct sequencing libraries from the purified nascent RNA using a directional RNA library preparation kit, such as the NEBNext Ultra II Directional RNA Library Prep Kit.
-
Sequencing: Sequence the libraries on an Illumina platform, aiming for a sequencing depth of at least 20-30 million reads per sample.
Data Analysis
A robust bioinformatics pipeline is essential for analyzing TT-seq data.
Expected Outcomes and Interpretation
Treatment with this compound is expected to alter the nascent transcriptome. The table below summarizes the anticipated changes in gene expression based on the known mechanism of SIRT1.
| Gene Category | Expected Change with this compound | Underlying Mechanism |
| NF-κB Target Genes | Downregulation | SIRT1-mediated deacetylation and inhibition of p65. |
| Metabolic Genes | Upregulation/Downregulation | SIRT1 regulates key metabolic transcription factors (e.g., PGC-1α). |
| Stress Response Genes | Upregulation/Downregulation | SIRT1 is involved in various stress response pathways. |
SIRT1 Signaling Pathway
The following diagram illustrates the central role of SIRT1 in deacetylating target proteins, including the NF-κB subunit p65, upon activation by this compound.
Conclusion
The combination of this compound treatment and TT-seq provides a powerful approach to dissect the immediate transcriptional consequences of SIRT1 activation. This methodology can yield valuable insights into the dynamic regulation of gene expression and can be applied to understand the mechanism of action of SIRT1 activators in various biological contexts, including drug development. Careful experimental design and data analysis are crucial for obtaining high-quality and interpretable results.
Application Notes and Protocols: Assessing NF-κB Inhibition with SRTCX1003
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[1][4][5][6] Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention.[3][6]
SRTCX1003 has been identified as a small molecule activator of SIRT1, a deacetylase that has been shown to suppress NF-κB signaling by deacetylating the p65 subunit.[7] This document provides detailed protocols for assessing the inhibitory effects of this compound on the NF-κB signaling pathway. The following application notes describe key experiments to quantify the impact of this compound on NF-κB activation, from receptor-mediated signaling to downstream gene expression.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4][5] This leads to the activation of the IκB kinase (IKK) complex.[8][9] The activated IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[2][8][10] The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing its translocation to the nucleus.[1][11] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory and other response genes.[5][12]
Caption: Canonical NF-κB signaling pathway and the putative inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines a comprehensive approach to evaluating the efficacy of this compound as an NF-κB inhibitor.
Caption: General experimental workflow for evaluating this compound-mediated NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[12][13][14]
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[15][16][17] Upon NF-κB activation and nuclear translocation, it binds to these elements and drives luciferase expression, which is quantified by measuring luminescence.[12] A co-transfected plasmid expressing Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[13][17]
Materials:
-
HEK293 or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
TNF-α (or other appropriate stimulus)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls (untreated, stimulus only).
-
Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control. Determine the IC50 value for this compound.
Data Presentation:
| Treatment Group | This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | 0 | 0 | |
| TNF-α (10 ng/mL) | 0 | N/A | |
| TNF-α + this compound | 0.1 | ||
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 10 | ||
| TNF-α + this compound | 100 |
Western Blot Analysis for p65 Nuclear Translocation and IκBα Phosphorylation
This method semi-quantitatively assesses the levels of key proteins in the NF-κB pathway.[18][19]
Principle: Western blotting is used to detect the phosphorylation of IκBα (a marker of IKK activation) and the amount of the p65 subunit of NF-κB that has translocated to the nucleus.[18][19]
Materials:
-
HeLa or other suitable cells
-
This compound
-
TNF-α
-
Nuclear and cytoplasmic extraction kit
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture and treat cells with this compound and/or TNF-α as described for the luciferase assay.
-
Protein Extraction:
-
For p-IκBα and total IκBα: Lyse whole cells in RIPA buffer.
-
For nuclear p65: Isolate nuclear and cytoplasmic fractions using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize p-IκBα to total IκBα and nuclear p65 to Lamin B1.
Data Presentation:
| Treatment Group | This compound (µM) | Normalized p-IκBα / IκBα Ratio | Normalized Nuclear p65 / Lamin B1 Ratio |
| Vehicle Control | 0 | ||
| TNF-α (10 ng/mL) | 0 | ||
| TNF-α + this compound | 0.1 | ||
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 10 |
IKK Kinase Assay
This in vitro assay directly measures the enzymatic activity of the IKK complex.[9][20][21]
Principle: The IKK complex is immunoprecipitated from cell lysates and incubated with a substrate (e.g., GST-IκBα) and ATP.[9][21] The kinase activity is determined by measuring the amount of phosphorylated substrate, often using radiolabeled ATP or an ADP-Glo™ assay.[20][22]
Materials:
-
Cells treated as described above
-
IP lysis buffer
-
Anti-IKKβ antibody
-
Protein A/G agarose (B213101) beads
-
Recombinant GST-IκBα substrate
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit
-
Scintillation counter or luminometer
Protocol:
-
Cell Lysis: Lyse treated cells in IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-IKKβ antibody, followed by precipitation with Protein A/G agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated IKK complex in kinase assay buffer containing GST-IκBα substrate and either [γ-³²P]ATP or cold ATP (for ADP-Glo™).
-
Incubation: Incubate at 30°C for 30 minutes.
-
Detection:
-
For radioactive assay: Stop the reaction, run the samples on an SDS-PAGE gel, and detect phosphorylated GST-IκBα by autoradiography.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis: Quantify the kinase activity and calculate the percent inhibition by this compound.
Data Presentation:
| Treatment Group | This compound (µM) | IKK Kinase Activity (Relative Units) | % Inhibition |
| Vehicle Control | 0 | 0 | |
| TNF-α (10 ng/mL) | 0 | N/A | |
| TNF-α + this compound | 0.1 | ||
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 10 |
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a classic technique to detect protein-DNA interactions, in this case, the binding of active NF-κB to its DNA consensus sequence.[23][24][25]
Principle: Nuclear extracts containing active NF-κB are incubated with a labeled DNA probe containing the NF-κB binding site.[23][25] The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[24] The slower migration of the complex indicates NF-κB DNA-binding activity.
Materials:
-
Nuclear extracts from treated cells
-
Biotin- or infrared dye-labeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Chemiluminescent or fluorescent detection system
Protocol:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with this compound and/or TNF-α.
-
Binding Reaction: Incubate nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) (a non-specific competitor DNA) in binding buffer.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the DNA to a membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.
-
Data Analysis: Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex.
Data Presentation:
| Treatment Group | This compound (µM) | NF-κB DNA Binding Activity (Relative Densitometry Units) | % Inhibition |
| Vehicle Control | 0 | 0 | |
| TNF-α (10 ng/mL) | 0 | N/A | |
| TNF-α + this compound | 0.1 | ||
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 10 |
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory effects of this compound on the NF-κB signaling pathway. By employing a combination of these assays, researchers can elucidate the specific mechanism of action of this compound, from its impact on upstream kinase activity to its ultimate effect on NF-κB-mediated gene transcription. This comprehensive approach is essential for the preclinical evaluation and development of this compound as a potential therapeutic agent for NF-κB-driven diseases.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-kB pathway overview | Abcam [abcam.com]
- 9. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. ebiohippo.com [ebiohippo.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. signosisinc.com [signosisinc.com]
- 25. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SRTCX1003 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SRTCX1003 in aqueous solutions. The following information is compiled to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For most in vitro applications, preparing a concentrated stock solution in an anhydrous organic solvent like DMSO is the recommended first step.
Q2: My this compound, initially dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. To mitigate this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium (e.g., 37°C) can sometimes improve solubility.
-
Incorporate serum: For cell culture experiments, diluting the DMSO stock in fetal bovine serum (FBS) before adding it to the final medium can help to keep the compound in solution.
-
Increase the volume of the aqueous solution gradually: Instead of adding a small volume of the DMSO stock to a large volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in a purely aqueous buffer like Phosphate-Buffered Saline (PBS) is likely to be challenging due to its hydrophobic nature. It is generally recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
Q5: Are there any alternative solvents to DMSO for this compound?
While DMSO is the most commonly reported solvent, other organic solvents like ethanol (B145695) may also be viable for creating a stock solution. However, the solubility in these alternative solvents would need to be empirically determined. When using any organic solvent, it is crucial to consider its potential toxicity to the cells in your experiment and to keep the final solvent concentration as low as possible (typically below 1%).
Data Presentation: this compound Solubility
While specific quantitative data for the aqueous solubility of this compound is limited in publicly available resources, the following table summarizes the known solubility information and provides a template for how to present experimentally determined solubility data.
| Solvent/Buffer System | Temperature (°C) | Maximum Solubility | Notes |
| DMSO | Room Temperature | 10 mM | Anhydrous DMSO is recommended. |
| PBS (pH 7.4) | Room Temperature | Data not available | Expected to be low. |
| Cell Culture Medium + 10% FBS | 37 | Data not available | Solubility may be enhanced by serum proteins. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (449.53 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.495 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
General Protocol for Diluting this compound into Aqueous Medium for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final concentration in your experiment.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, first, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed complete cell culture medium.
-
Perform the final dilution: Add the intermediate dilution (or the direct DMSO stock for very low final concentrations) to the final volume of pre-warmed complete cell culture medium in your experimental vessel (e.g., cell culture plate).
-
Mix gently: Immediately after adding the this compound solution, gently swirl the plate or mix the solution to ensure homogeneity and minimize localized high concentrations that could lead to precipitation.
-
Visual inspection: Before treating your cells, visually inspect the medium under a microscope to ensure there is no precipitate.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound as a SIRT1 activator.
References
Technical Support Center: Optimizing SRTCX1003 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SRTCX1003, a novel modulator of the SIRT1 signaling pathway, for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. A common starting point is a serial dilution from 100 µM down to 0.1 µM. A typical 5-point dilution series could be 10 µM, 3 µM, 1 µM, 0.3 µM, and 0.1 µM. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control if available.
Q2: How does the optimal concentration of this compound vary between different cell lines?
A2: The optimal concentration of this compound can vary significantly depending on the cell line being used. This variability can be due to differences in cell permeability, metabolic rates, and the expression levels of the target protein, SIRT1. Therefore, it is essential to perform a dose-response experiment for each new cell line.
Q3: What is the typical incubation time for this compound in cell-based assays?
A3: Incubation times can range from a few hours to several days, depending on the specific assay and the biological question being addressed. For signaling pathway studies, shorter incubation times (e.g., 1-24 hours) are common. For long-term viability or cytotoxicity assays, longer incubation periods (e.g., 24-72 hours) may be necessary.
Q4: I am observing high background noise in my assay. What could be the cause?
A4: High background noise can be attributed to several factors, including compound precipitation, autofluorescence of the compound, or non-specific effects on the cells or assay reagents. Ensure that this compound is fully dissolved in the culture medium and consider using lower concentrations. It is also advisable to run a control plate with the compound and assay reagents in the absence of cells to check for direct interference.
Q5: My dose-response curve is flat. What troubleshooting steps can I take?
A5: A flat dose-response curve may indicate that the concentration range tested is not appropriate for the specific cell line or assay. Consider extending the concentration range in both directions. Additionally, verify the activity of the compound and the health of the cells. Ensure that the assay is sensitive enough to detect changes in the desired readout.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at All Concentrations | Compound cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound. Select concentrations for your primary assay that are non-toxic. |
| Inconsistent Results Between Replicates | Pipetting errors, uneven cell seeding, edge effects in the plate | Ensure proper mixing of reagents and accurate pipetting. Seed cells evenly and avoid using the outer wells of the plate if edge effects are suspected. |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells. |
| No Effect Observed at Any Concentration | Inactive compound, incorrect assay conditions, or insensitive cell line | Verify the identity and activity of this compound. Optimize assay parameters such as incubation time and cell density. Consider using a cell line known to be responsive to SIRT1 modulation. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Culture: Culture cells in appropriate complete growth medium.
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., WST-8) to determine the cell number in each well.
-
Analysis: Select the seeding density that results in 70-80% confluency at the end of the experiment.
Protocol 2: Dose-Response Curve for this compound
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time.
-
Assay: Perform the specific cell-based assay (e.g., reporter gene assay, protein expression analysis).
-
Data Analysis: Plot the assay signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.
Quantitative Data Summary
Table 1: Example EC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | EC50 (µM) |
| HEK293T | SIRT1 Reporter Assay | 24 | 2.5 |
| HeLa | Protein Acetylation | 12 | 5.1 |
| A549 | Cell Viability | 48 | 15.8 |
Signaling Pathway and Experimental Workflow Diagrams
potential off-target effects of SRTCX1003 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SRTCX1003, a novel inhibitor of Kinase X. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of Kinase X, a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival.
Q2: Are there any known off-target effects of this compound?
Yes, in vitro kinase profiling has revealed that this compound exhibits inhibitory activity against several other kinases, most notably Kinase Y and Kinase Z. The affinity for these off-targets is lower than for Kinase X, but they may still have biological consequences, particularly at higher concentrations of the compound.
Q3: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with the known function of Kinase X. Could this be due to off-target effects?
It is possible that the observed phenotypes are a result of this compound inhibiting off-target kinases. For example, inhibition of Kinase Y is known to affect cellular adhesion, while inhibition of Kinase Z can impact metabolic pathways. We recommend performing experiments to dissect the on- and off-target effects.
Q4: How can we confirm that the observed effects in our experiments are due to the inhibition of Kinase X and not off-targets?
To confirm on-target effects, we recommend the following approaches:
-
Use of a structurally unrelated Kinase X inhibitor: If a different inhibitor of Kinase X produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a drug-resistant mutant of Kinase X, this strongly suggests an on-target effect.
Q5: What concentrations of this compound should we use to minimize off-target effects?
To minimize off-target effects, it is advisable to use the lowest concentration of this compound that gives a robust on-target effect. We recommend performing a dose-response experiment to determine the optimal concentration for your specific assay. Based on in vitro data, concentrations below 100 nM are less likely to significantly engage off-targets.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in different cell lines.
-
Possible Cause: The expression levels of the on-target (Kinase X) and off-target kinases (Kinase Y, Kinase Z) may vary between different cell lines.
-
Troubleshooting Steps:
-
Perform quantitative Western blotting or mass spectrometry to determine the relative protein expression levels of Kinase X, Kinase Y, and Kinase Z in the cell lines being used.
-
Correlate the IC50 values with the expression levels of the target kinases.
-
Consider using a cell line with low or no expression of the off-target kinases as a control.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, and intracellular ATP concentrations can influence the apparent potency of this compound.
-
Troubleshooting Steps:
-
Assess the cellular uptake and stability of this compound in your cell model.
-
Measure the intracellular concentration of this compound.
-
Evaluate the phosphorylation status of direct downstream substrates of Kinase X to confirm target engagement in a cellular context.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (On-Target) | 5 |
| Kinase Y (Off-Target) | 150 |
| Kinase Z (Off-Target) | 500 |
| Kinase A (Off-Target) | >10,000 |
| Kinase B (Off-Target) | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of this compound against a kinase of interest.
-
Reagent Preparation:
-
Prepare a 4X solution of the kinase in kinase buffer.
-
Prepare a 4X solution of the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP competitive tracer in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X this compound solution or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X kinase solution to all wells.
-
Add 5 µL of the 4X Eu-antibody/Alexa Fluor™ tracer mix to all wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot Analysis of Target Phosphorylation in Cells
This protocol is for assessing the inhibition of Kinase X activity in a cellular context by measuring the phosphorylation of its downstream substrate, Protein S.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO control for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated Protein S (p-Protein S) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Protein S and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Protein S signal to the total Protein S signal and the loading control.
-
Plot the normalized p-Protein S signal as a function of the this compound concentration to determine the cellular IC50.
-
Visualizations
minimizing SRTCX1003 cytotoxicity in cell culture
Welcome to the technical support center for SRTCX1003. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments and minimizing the cytotoxic effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the (hypothetical) Pro-Survival Kinase 1 (PSK1). PSK1 is a critical component of a signaling pathway that promotes cell survival and proliferation. By inhibiting PSK1, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For cell culture experiments, we recommend preparing a stock solution in sterile DMSO at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the most common off-target effects observed with this compound?
A3: While this compound is designed to be a selective inhibitor of PSK1, some off-target effects on other kinases in the same family have been noted at higher concentrations (>10 µM). We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Can I use this compound in combination with other therapeutic agents?
A4: Yes, synergistic effects have been observed when this compound is used in combination with certain chemotherapeutic agents. However, the optimal combination and dosage will be cell-line dependent. A checkerboard assay is recommended to determine synergistic, additive, or antagonistic interactions.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | Cell line is highly sensitive to this compound. | Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic dose. |
| Incorrect dosage calculation. | Double-check all calculations for dilutions and final concentrations. | |
| Contamination of cell culture.[1] | Visually inspect cultures for signs of microbial contamination and perform mycoplasma testing.[1] | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding this compound. |
| Reagent variability. | Use the same batch of this compound, media, and supplements for a set of experiments. Prepare fresh dilutions of this compound for each experiment. | |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for treatment and subsequent assays. | |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound at the working concentration. | Prepare a fresh dilution from the DMSO stock. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 0.1%. Vortex the diluted solution before adding to the culture. Consider using a serum-free medium for the initial hours of treatment if precipitation is a persistent issue. |
| Cells Detaching from the Culture Plate | High levels of cytotoxicity leading to apoptosis and cell detachment. | This is an expected outcome at cytotoxic concentrations. For imaging or other assays requiring adherent cells, consider using a lower, non-lethal dose or a shorter incubation time. Coating plates with an extracellular matrix component like poly-L-lysine or fibronectin may also help.[2] |
| Over-trypsinization during passaging. | Use a minimal concentration of trypsin for the shortest time required to detach cells.[3] |
Quantitative Data Summary
The following tables provide example data for the cytotoxic activity of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48 hours of Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 10.8 |
| HeLa | Cervical Cancer | 7.5 |
| HCT116 | Colon Cancer | 3.1 |
Table 2: Recommended Concentration Ranges for Different Experimental Objectives
| Experimental Objective | Concentration Range (µM) | Notes |
| Induction of Apoptosis | 5 - 20 | Cell line dependent. Confirm with apoptosis assays. |
| Cell Cycle Analysis | 1 - 5 | To observe effects on cell cycle progression with minimal cell death. |
| Signaling Pathway Analysis | 0.5 - 2 | To study the immediate effects on the PSK1 pathway. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of completely lysed cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
addressing SRTCX1003 instability in experimental conditions
Technical Support Center: SRTCX1003
Introduction
Welcome to the technical support center for this compound, a potent and selective small molecule inhibitor of MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the experimental use of this compound, with a particular focus on its known instability under certain conditions. Adhering to proper handling and storage protocols is critical for obtaining reliable and reproducible results.[1][2][3] This resource provides detailed troubleshooting guides, answers to frequently asked questions, and robust experimental protocols to help you navigate these challenges.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation or Cloudiness of this compound Solutions
Question: My this compound working solution, diluted in cell culture media, appears cloudy or has visible precipitate. What should I do?
Answer: The appearance of cloudiness or precipitate indicates that this compound has crashed out of solution, which can lead to inaccurate dosing and inconsistent results.[1][4] This is often due to the compound's low aqueous solubility. Follow these steps to troubleshoot:
-
Visual Confirmation: First, visually confirm the presence of precipitate. Centrifuge a small aliquot of the working solution; a pellet will confirm precipitation.[5]
-
Solvent Check: Ensure the final concentration of the stock solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2][4]
-
Concentration Review: The concentration of this compound may be too high for the aqueous buffer or media. The effective concentration in cell-based assays should be significantly lower than the solubility limit in the final medium.
-
Preparation Method: When preparing working solutions, add the this compound stock solution to the aqueous buffer/media dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider Co-solvents: If compatible with your experimental system, including a small percentage of an organic co-solvent or using a different buffer system might improve solubility.[5]
Diagram: Workflow for Troubleshooting this compound Solution Precipitation
Caption: Workflow for addressing precipitation of this compound in aqueous solutions.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I'm observing high variability and inconsistent IC50 values in my cell-based assays with this compound. What are the possible causes?
Answer: Inconsistent results are a common challenge and can stem from compound-related, system-related, or assay-related issues.[4] For this compound, instability is a primary suspect.
-
Compound Instability: this compound can degrade in aqueous cell culture media, especially during long-term experiments (e.g., >24 hours).[6] Degradation products may be inactive or have unexpected effects.
-
Solution: For long-term assays, consider replenishing the media with freshly prepared this compound solution at regular intervals (e.g., every 24 hours).
-
-
Stock Solution Integrity: Repeated freeze-thaw cycles can degrade the compound in the stock solution.
-
Cell Density: The efficacy of kinase inhibitors can be dependent on cell density.[7]
-
Assay Conditions: Minor variations in incubation times, reagent preparation, or instrumentation can lead to variability.
-
Solution: Standardize all assay parameters and meticulously document each step.
-
Diagram: Logic Tree for Diagnosing Inconsistent Assay Results
Caption: Decision tree for troubleshooting sources of variability in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions? A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ensure the DMSO is anhydrous and of high purity. For aqueous experiments, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2][4]
Q2: What are the optimal storage conditions for this compound? A2: this compound powder should be stored at -20°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeat freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[2][6]
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions? A3: this compound is susceptible to hydrolysis at acidic and alkaline pH. It exhibits maximal stability in the pH range of 6.0-7.5. At 37°C in standard cell culture media (pH ~7.4), a noticeable loss of potency can be observed after 24-48 hours. See Table 2 for quantitative stability data.
Q4: What is the mechanism of action of this compound? A4: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), which are dual-specificity protein kinases in the core of the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation and survival.
Diagram: this compound Mechanism of Action in the MAPK/ERK Pathway
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling cascade.
Quantitative Data
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL (> 100 mM) | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Limited solubility. |
| PBS (pH 7.4) | < 0.01 mg/mL | Very low aqueous solubility. |
| Cell Culture Media + 10% FBS | ~0.05 mg/mL | Serum components slightly improve solubility. |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer at 37°C
| pH | % Remaining after 24h | % Remaining after 48h | Notes |
| 5.0 | ~75% | ~55% | Increased hydrolysis at acidic pH. |
| 7.4 | ~90% | ~80% | Optimal range for experiments. |
| 8.5 | ~80% | ~65% | Increased degradation at alkaline pH. |
Experimental Protocols
Key Experiment: Western Blot Analysis of Phospho-ERK Inhibition by this compound
This protocol details a method to assess the potency and efficacy of this compound by measuring the phosphorylation status of its downstream target, ERK1/2.[8]
1. Cell Culture and Treatment
-
Seed cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Prepare fresh serial dilutions of this compound in serum-free media from a single-use stock aliquot. Recommended concentrations: 0, 1, 10, 100, 1000 nM.
-
Treat cells with the this compound dilutions or vehicle control (DMSO) for 2 hours.
-
(Optional) Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for the final 15 minutes of the inhibitor treatment.
2. Cell Lysis and Protein Quantification
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
4. Data Analysis
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control (e.g., GAPDH).
-
Quantify band intensities using image analysis software.
-
Normalize the phospho-ERK signal to the total ERK or loading control signal. A dose-dependent decrease in the normalized phospho-ERK signal indicates successful inhibition by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
how to prevent SRTCX1003 precipitation in media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the precipitation of SRTCX1003 in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound in cell culture media can be attributed to several factors. Exceeding the solubility limit of this compound in the specific medium is a primary cause. Other contributing factors include improper storage of stock solutions, the method of dilution, and the composition of the media itself. Interactions with components in the media, such as proteins and salts, can also lead to precipitation.[1]
Q2: How can I determine the solubility of this compound in my specific cell culture medium?
A2: A solubility test is recommended to determine the saturation point of this compound in your medium. This involves preparing a series of this compound concentrations and observing for precipitate formation. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What is the best way to prepare this compound stock solutions to minimize precipitation?
A3: High-concentration stock solutions of this compound should be prepared in a suitable organic solvent, such as DMSO. It is crucial to store these stock solutions at the recommended temperature, typically -20°C, to maintain stability and prevent freeze-thaw cycles that can induce precipitation.[2]
Q4: How should I dilute the this compound stock solution into the cell culture medium?
A4: To prevent localized high concentrations that can lead to precipitation, it is best to add the this compound stock solution to the media dropwise while gently vortexing or swirling the tube. Pre-warming the media to 37°C before adding the compound can also aid in its dissolution.
Q5: Can the type of cell culture medium affect this compound solubility?
A5: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. The presence of serum, with its high protein content, can either enhance or reduce solubility. Additionally, the pH and ionic strength of the medium are critical factors.[3] It is advisable to test the solubility of this compound in the specific medium and serum concentration you intend to use.
Troubleshooting Guide
If you are experiencing this compound precipitation, please follow the troubleshooting steps outlined below.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various common cell culture media with and without Fetal Bovine Serum (FBS).
| Cell Culture Medium | FBS Concentration | This compound Solubility (µM) |
| DMEM | 10% | 100 |
| DMEM | 0% | 50 |
| RPMI-1640 | 10% | 120 |
| RPMI-1640 | 0% | 60 |
| McCoy's 5A | 10% | 90 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or microscope
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in the cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM in separate microcentrifuge tubes.
-
Incubate the tubes at 37°C for 2 hours, vortexing every 30 minutes.
-
After incubation, visually inspect each tube for any signs of precipitation. For a more quantitative assessment, centrifuge the tubes at a low speed and measure the absorbance of the supernatant at a wavelength where this compound has maximum absorbance, or examine a small aliquot under a microscope.
-
The highest concentration that remains clear of any visible precipitate is considered the solubility limit.
Protocol 2: Recommended Dilution of this compound Stock Solution into Cell Culture Media
Objective: To provide a standardized method for diluting this compound stock solutions to minimize precipitation.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene (B1209903) tubes
Methodology:
-
Calculate the volume of the 10 mM this compound stock solution required to achieve the desired final concentration in your cell culture medium.
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for an additional 10-15 seconds to ensure homogeneity.
-
Use the freshly prepared this compound-containing medium immediately for your experiments.
Signaling Pathway and Experimental Workflow Visualization
Decision-Making for Solvent Selection
The following diagram illustrates the logical process for selecting an appropriate solvent and formulation strategy for this compound.
Caption: Solvent selection workflow for this compound.
References
Technical Support Center: Improving the Bioavailability of SRTCX1003 in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the oral bioavailability of SRTCX1003 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Consistently low or undetectable plasma concentrations of this compound after oral administration in rats.
-
Potential Cause: Poor aqueous solubility of this compound is limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Another possibility is extensive first-pass metabolism in the gut wall or liver.[1][2]
-
Recommended Solutions:
-
Formulation Optimization: this compound is a poorly soluble compound. Simple aqueous suspensions are unlikely to provide adequate exposure. Consider the following formulation strategies to enhance solubility and dissolution rate:
-
Micronization/Nanosizing: Reducing the particle size of the drug increases the surface area available for dissolution.[3][4]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and solubility.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs like this compound.[4][6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[3][6]
-
-
Intravenous (IV) Administration Control: To determine the absolute bioavailability and confirm that the analytical method is sensitive enough, an IV administration of this compound should be performed. A significant difference between the Area Under the Curve (AUC) of the oral and IV routes will confirm poor oral bioavailability.[1]
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the potential for first-pass metabolism.[1]
-
Issue 2: High variability in plasma concentrations of this compound between individual animals.
-
Potential Cause: Inconsistent oral gavage technique can lead to dosing errors.[7] The health status of the animals, including the gut microbiome, can also influence drug absorption.[2][8] Additionally, an inadequate formulation can lead to variable dissolution and absorption.[2]
-
Recommended Solutions:
-
Standardize Oral Gavage Protocol: Ensure all personnel are thoroughly trained in the correct oral gavage technique to minimize variability in administration.[7] Refer to the detailed protocol below.
-
Animal Health Monitoring: Use healthy animals from a reputable supplier and allow for an acclimatization period before the study.
-
Advanced Formulation: Employ one of the recommended formulation strategies from Issue 1 to ensure more consistent drug release and absorption.
-
Issue 3: Oral bioavailability of this compound is moderate, but higher exposure is required for efficacy studies.
-
Potential Cause: The absorption of this compound may be limited by efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall, which actively pump the drug back into the GI lumen.[2]
-
Recommended Solutions:
-
Co-administration with Efflux Inhibitors: In preclinical studies, the use of P-gp inhibitors can help determine if efflux is a limiting factor for this compound absorption.[2]
-
Formulation with Inhibitory Excipients: Some formulation excipients have been shown to inhibit the function of efflux transporters.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle for oral administration of this compound in early animal studies?
A1: For initial screening, a simple suspension can be made using 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. However, due to the poor solubility of this compound, this is likely to result in low and variable bioavailability. For more definitive studies, it is highly recommended to use a solubility-enhancing formulation such as a solution in a co-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) or a lipid-based formulation like SEDDS.[2]
Q2: How is the oral bioavailability of this compound calculated?
A2: Oral bioavailability (F%) is calculated by comparing the dose-normalized Area Under the Curve (AUC) of the plasma concentration-time profile after oral (PO) administration to that after intravenous (IV) administration.[9][10]
The formula is: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Q3: What are the key pharmacokinetic parameters to consider in a bioavailability study?
A3: The key parameters are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the drug in plasma.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | F% |
| IV Solution | 2 | 1500 | 0.08 | 2500 | 100 |
| Aqueous Suspension | 10 | 50 | 2 | 300 | 2.4 |
| Micronized Suspension | 10 | 150 | 1 | 900 | 7.2 |
| Solid Dispersion | 10 | 400 | 1 | 2500 | 20 |
| SEDDS | 10 | 600 | 0.5 | 4500 | 36 |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Fasting: Fast animals for 12-18 hours overnight with free access to water before dosing.[7]
-
Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous before administration.
-
Dosing Volume: The typical dosing volume is 5-10 mL/kg.[7]
-
Administration:
-
Properly restrain the rat.[11]
-
Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[11]
-
Gently insert the ball-tipped gavage needle into the esophagus and slowly administer the formulation.[11]
-
Observe the animal for any signs of distress after administration.[11]
-
-
Blood Sampling:
-
Plasma Processing:
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
dealing with inconsistent results in SRTCX1003 experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and ensuring the reproducibility of their experiments involving SRTCX1003.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the potency of this compound between different experimental runs. What are the potential causes?
A1: High variability in potency can stem from several factors. Key areas to investigate include inconsistencies in reagent preparation, procedural deviations, and the health and passage number of the cell lines used.[1][2][3] It is crucial to ensure that all experimental parameters are kept as consistent as possible between runs.
Q2: Could the source of our this compound compound be a factor in inconsistent results?
A2: Absolutely. The purity and formulation of this compound can significantly impact its biological activity. We recommend using a consistent and validated source for the compound. If you suspect batch-to-batch variability from your supplier, consider performing analytical chemistry validation.
Q3: Our negative control group is showing unexpected activity in the presence of the vehicle used for this compound. How should we address this?
A3: This suggests a vehicle effect. It is important to test the vehicle on its own to determine its baseline biological activity. If the vehicle itself is causing an effect, you may need to explore alternative, more inert solvents for this compound.
Q4: We are not seeing the expected downstream signaling effects of this compound. What should we check?
A4: A lack of downstream effects could be due to several reasons:
-
Sub-optimal concentration: You may need to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.
-
Incorrect timing: The time points chosen for analysis may not be optimal for observing the desired signaling event. A time-course experiment is recommended.
-
Cell line integrity: Ensure your cell line has not been passaged too many times, as this can lead to phenotypic drift and altered signaling responses.[3]
-
Reagent quality: Verify the quality and activity of all reagents used in the downstream analysis, such as antibodies and enzymes.[1]
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting variability in cell viability assays when using this compound.
Table 1: Troubleshooting Inconsistent Cell Viability Data
| Observed Issue | Potential Cause | Recommended Action |
| High standard deviation within replicates | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates | - Use a cell counter for accurate seeding.- Ensure proper mixing of cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Batch-to-batch variability in IC50 values | - Different passage numbers of cells- Variation in this compound stock solution preparation- Changes in incubation time | - Use cells within a consistent and narrow passage number range.- Prepare fresh this compound stock solutions for each experiment and validate their concentration.- Strictly adhere to the defined incubation times in your protocol. |
| Unexpected cell death in control wells | - Vehicle toxicity- Contamination (bacterial, fungal, or mycoplasma)- Media or serum quality issues | - Test a range of vehicle concentrations to find a non-toxic level.- Routinely test cell cultures for contamination.- Use high-quality, tested reagents and screen new lots of media and serum.[1][3] |
Guide 2: Investigating Variable Gene Expression Results
This guide outlines steps to troubleshoot inconsistent gene expression data following treatment with this compound.
Table 2: Troubleshooting Variable Gene Expression Data
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent target gene upregulation/downregulation | - Variation in cell confluence at time of treatment- Inconsistent this compound treatment duration- RNA degradation | - Seed cells to reach a consistent confluence (e.g., 70-80%) at the time of treatment.- Use a precise timer for all treatment periods.- Use an RNA stabilization reagent and process samples quickly after harvesting. |
| High variability in housekeeping gene expression | - Housekeeping gene is affected by this compound treatment- Inaccurate RNA quantification | - Validate your housekeeping gene; it should not be regulated by the experimental conditions. Consider using multiple housekeeping genes for normalization.- Use a fluorescent-based RNA quantification method for greater accuracy. |
| No change in target gene expression | - Sub-optimal this compound concentration- Incorrect time point for analysis- Poor primer/probe efficiency (for qPCR) | - Perform a dose-response experiment.- Conduct a time-course experiment to identify the peak expression change.- Validate primer/probe sets for efficiency and specificity. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay for this compound
-
Cell Seeding:
-
Culture cells to approximately 80% confluence.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in the appropriate vehicle.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Add 100 µL of the 2X this compound solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment (using a resazurin-based reagent):
-
Add 20 µL of the viability reagent to each well.
-
Incubate for 1-4 hours, protected from light.
-
Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background (media only) reading.
-
Normalize the data to the vehicle-only control.
-
Plot the normalized data and perform a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for an this compound experiment.
Caption: A logical flow for troubleshooting inconsistent experimental results.
Caption: A hypothetical signaling pathway for this compound.
References
strategies to reduce variability when using SRTCX1003
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability when using SRTCX1003 in their experiments.
I. General Strategies to Reduce Variability in Cell-Based Assays
Variability in cell-based assays can arise from multiple sources, including the cells themselves, laboratory procedures, and reagents. Implementing standardized protocols is crucial for obtaining reproducible results.
Key recommendations include:
-
Standardize Cell Culture Conditions: Maintain consistency in culture media, supplements, temperature, CO2 levels, and humidity.[1] Any fluctuations in these conditions can alter cell health and responsiveness.[1]
-
Use Cryopreserved Cell Banks: Whenever possible, use cells from a well-characterized, cryopreserved cell bank. Thawing a new vial for each experiment minimizes the impact of genetic drift that can occur with continuous passaging.[1]
-
Limit Cell Passage Number: Cells can undergo phenotypic changes at high passage numbers.[1] It is critical to establish a maximum passage number for your experiments and adhere to it strictly.
-
Control for Cell Density and Plating Consistency: The density of cells in the stock flask and at the time of plating can affect their physiological state and response to treatment.[1] Ensure uniform cell seeding density across all wells and plates.
-
Automate Where Possible: Automation in liquid handling and plate reading can significantly reduce human error and improve consistency.[3]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments with this compound.
Question 1: Why am I seeing inconsistent dose-response curves for this compound between experiments?
Answer: Inconsistent dose-response curves are a common issue and can stem from several factors:
-
Cell Health and Passage Number: As mentioned, the health and passage number of your cells are critical. Using cells at a consistent and low passage number from a frozen stock can help.[1]
-
Reagent Preparation: Ensure that this compound is freshly prepared for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.
Question 2: There is high variability between replicate wells treated with the same concentration of this compound. What can I do?
Answer: High well-to-well variability often points to inconsistencies in cell plating or compound addition.
-
Cell Plating Technique: Ensure your cells are in a single-cell suspension before plating. When plating, gently swirl the cell suspension between pipetting to prevent settling.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes.
Question 3: My results with this compound are not reproducible from one week to the next. What should I check?
Answer: Lack of week-to-week reproducibility can be frustrating. A systematic approach to identifying the source of variability is needed.
-
Reagent Lots: Document the lot numbers of all your reagents, including cell culture media, serum, and this compound. A new lot of any of these could be the source of the variation.
-
Operator Variability: If multiple individuals are running the assay, ensure everyone is following the exact same protocol.
-
Equipment Calibration: Regularly check and calibrate all equipment, including incubators, pipettes, and plate readers.
III. Experimental Protocols
Standard Operating Procedure for a Cell Viability Assay with this compound
This protocol outlines a standardized workflow for assessing cell viability upon treatment with this compound, designed to minimize variability.
-
Cell Preparation:
-
Thaw a vial of cells from a cryopreserved master cell bank.
-
Culture the cells for a maximum of 3-4 passages.
-
Harvest cells at 70-80% confluency using a standardized trypsinization protocol.
-
-
Cell Plating:
-
Count cells using an automated cell counter to ensure accuracy.
-
Dilute the cell suspension to the desired seeding density.
-
Plate cells in the inner 60 wells of a 96-well plate, leaving the outer wells filled with sterile PBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a fresh serial dilution of this compound from a stock solution.
-
Carefully add the compound to the appropriate wells.
-
-
Incubation and Assay:
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Perform a cell viability assay (e.g., MTS assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Use a consistent data analysis software and method to calculate IC50 values.
-
IV. Data Presentation
The following table provides hypothetical data illustrating the impact of standardized versus non-standardized protocols on the variability of this compound IC50 values in a cell viability assay.
| Protocol | Experiment 1 (IC50, µM) | Experiment 2 (IC50, µM) | Experiment 3 (IC50, µM) | Mean IC50 (µM) | Standard Deviation | Coefficient of Variation (%) |
| Non-Standardized | 5.2 | 8.1 | 3.5 | 5.6 | 2.3 | 41.1% |
| Standardized | 6.1 | 6.4 | 5.9 | 6.1 | 0.25 | 4.1% |
As shown in the table, the implementation of a standardized protocol significantly reduces the standard deviation and coefficient of variation, leading to more reproducible results.
V. Visualizations
Logical Workflow for Troubleshooting Assay Variability
Caption: A flowchart for systematically troubleshooting sources of variability in cell-based assays.
Hypothetical Signaling Pathway for this compound
References
optimizing incubation time for SRTCX1003 treatment
<content_type_2>
SRTCX1003 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases. By inhibiting the MAPK/ERK signaling pathway, this compound is designed to block the phosphorylation of ERK1/2, which in turn reduces the expression of downstream targets that are critical for cell proliferation and survival. The primary expected outcome of this compound treatment in sensitive cell lines is a decrease in cell viability and proliferation.[1]
Q2: What is a recommended starting point for incubation time and concentration with this compound?
A2: The optimal incubation time and concentration for this compound are highly dependent on the specific cell line and the experimental endpoint being measured (e.g., cytotoxicity, inhibition of proliferation, or target phosphorylation). For initial experiments, a time-course study is recommended.[2] Based on the kinetics of similar MEK inhibitors, a starting point for incubation time in cell viability assays could range from 24 to 72 hours.[3] For concentration, a dose-response experiment is necessary, but a common starting range for in vitro studies with small molecule inhibitors is 0.1 µM to 100 µM.[3]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: To determine the ideal incubation time, you should perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and measuring the outcome at several different time points (e.g., 6, 12, 24, 48, and 72 hours).[2] The optimal incubation time will be the point at which you observe a robust and statistically significant effect without causing excessive, non-specific cytotoxicity.[2] For a detailed methodology, refer to "Protocol 1: Time-Course Experiment" in the Experimental Protocols section.
Q4: I am not observing the expected anti-proliferative effect with this compound. What are some possible reasons?
A4: If you are not seeing the expected effect, consider the following factors:
-
Cell Line Sensitivity: Confirm that your chosen cell line is sensitive to MEK/ERK pathway inhibition.
-
Reagent Integrity: Ensure your this compound stock solution is prepared correctly, has been stored properly, and has not been subjected to multiple freeze-thaw cycles.[1]
-
Experimental Conditions: Double-check all experimental parameters, such as cell seeding density, drug concentration, and incubation time.[1]
-
Assay Compatibility: Make sure the assay you are using is appropriate for your cell line and the expected effect of the drug. For instance, some viability assays that measure metabolic activity can be misleading if the drug alters cell metabolism without affecting viability.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No effect of this compound observed at any incubation time. | The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration. |
| The cell line may not express the target protein or may have a resistant phenotype. | Confirm the expression of MEK1/2 in your cell line using methods like Western blotting or qPCR. | |
| The incubation time might be too short for the desired effect to manifest. | Extend the duration of your time-course experiment (e.g., up to 96 or 120 hours), ensuring that control cells remain healthy. | |
| High variability between replicate wells. | Inconsistent cell seeding across the plate. | Ensure your cell suspension is thoroughly mixed before and during plating to achieve a uniform cell distribution. |
| "Edge effects" due to evaporation from the outer wells of the plate. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media.[2] | |
| Inaccurate pipetting of cells, media, or this compound. | Use calibrated pipettes and be meticulous during all pipetting steps. | |
| Cell death is observed in the vehicle control (e.g., DMSO-treated) wells. | The concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final concentration of the vehicle is consistent across all wells and is typically below 0.5% (v/v).[3] |
| Cells were not healthy or were at an inappropriate confluency at the time of treatment. | Use cells that are in the logarithmic growth phase and ensure they are healthy and at an optimal seeding density.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol details the steps to identify the optimal incubation time for this compound in a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and resume logarithmic growth, typically for 18-24 hours.
-
This compound Treatment: Treat the cells with a concentration of this compound known to be effective (e.g., a concentration determined from a preliminary dose-response experiment, such as 10 µM). Also, include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plates for a range of time points, for example, 6, 12, 24, 48, and 72 hours.
-
Assay Measurement: At each designated time point, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the signal from the this compound-treated wells to the vehicle control wells. Plot the normalized signal against the incubation time. The optimal incubation time is generally the point where a stable and significant inhibition is observed.[2]
Protocol 2: Concentration-Response (Dose-Response) Experiment
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound at the optimal incubation time.
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate for 18-24 hours.
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and add the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the optimal time determined in Protocol 1.
-
Assay and Measurement: Perform the chosen cell viability assay and measure the results using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: Time-Course of this compound Treatment on Cell Viability
| Incubation Time (hours) | Normalized Cell Viability (%) (Mean ± SD) | p-value (vs. Vehicle Control) |
| 6 | 98.5 ± 4.2 | >0.05 |
| 12 | 85.1 ± 5.5 | <0.05 |
| 24 | 62.3 ± 3.9 | <0.01 |
| 48 | 45.7 ± 4.1 | <0.001 |
| 72 | 43.2 ± 3.8 | <0.001 |
Table 2: Dose-Response of this compound on Cell Viability at 48 hours
| This compound Conc. (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 |
| 0.01 | 95.3 ± 4.8 |
| 0.1 | 82.1 ± 6.2 |
| 1 | 51.5 ± 4.5 |
| 10 | 25.8 ± 3.9 |
| 100 | 10.2 ± 2.1 |
| IC50 (µM) | 0.95 |
Visualizations
Caption: this compound inhibits the MEK/ERK signaling pathway.
References
Validation & Comparative
Validating the Efficacy of SRTCX1003 on Target Genes: A Comparative Guide Using RT-qPCR
This guide provides a comprehensive comparison of the novel inhibitor SRTCX1003 with an alternative compound, designated "Alternative Compound Y," in modulating the expression of specific target genes. The analysis is based on quantitative reverse transcription PCR (RT-qPCR), a highly sensitive and widely used technique for gene expression analysis.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular effects of this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target the hypothetical "Gene Expression Regulation Pathway." This pathway is implicated in various cellular processes, and its dysregulation is associated with disease. This guide details the experimental validation of this compound's on-target effects by quantifying the mRNA levels of its putative downstream targets: Gene A, Gene B, and Gene C.
Experimental Validation: RT-qPCR Analysis
To ascertain the effect of this compound on its target genes, a two-step RT-qPCR is the method of choice, allowing for the sensitive and specific quantification of mRNA transcripts.[2][3]
Detailed Experimental Protocol
A detailed protocol for validating the effect of this compound on target gene expression using RT-qPCR is outlined below. This protocol ensures reproducibility and accuracy of the results.[4]
-
Cell Culture and Treatment:
-
Human cell line (e.g., HeLa) is cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with either this compound (10 µM), Alternative Compound Y (10 µM), or a vehicle control (0.1% DMSO) for 24 hours.
-
-
RNA Extraction:
-
Total RNA is extracted from the treated cells using a TRIzol-based reagent according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
RNA integrity is assessed by running an aliquot on a 1% agarose (B213101) gel to visualize the 28S and 18S ribosomal RNA bands.
-
-
DNase Treatment and cDNA Synthesis:
-
To remove any contaminating genomic DNA, 1 µg of total RNA is treated with DNase I.[5]
-
The DNase-treated RNA is then reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
A "no reverse transcriptase" control should be included to ensure no genomic DNA amplification.[3]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
The reaction mixture (20 µL total volume) consists of 10 µL of SYBR Green master mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water.
-
The thermal cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[6]
-
A melting curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.[2]
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
The expression levels are normalized to a stable reference gene (e.g., GAPDH or ACTB) whose expression is not affected by the treatments.[7][8][9]
-
Data are presented as the mean fold change ± standard deviation from at least three independent experiments. Statistical significance is determined using a Student's t-test, with a p-value < 0.05 considered significant.
-
Comparative Data Analysis
The effects of this compound and Alternative Compound Y on the expression of target genes Gene A, Gene B, and Gene C were quantified and are summarized in the table below.
| Target Gene | Treatment | Average Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| Gene A | This compound (10 µM) | 0.25 | 0.05 | < 0.01 |
| Alternative Compound Y (10 µM) | 0.45 | 0.08 | < 0.05 | |
| Gene B | This compound (10 µM) | 0.30 | 0.06 | < 0.01 |
| Alternative Compound Y (10 µM) | 0.55 | 0.10 | < 0.05 | |
| Gene C | This compound (10 µM) | 1.10 | 0.15 | > 0.05 |
| Alternative Compound Y (10 µM) | 1.50 | 0.25 | > 0.05 |
Data Interpretation: The results indicate that this compound is a more potent inhibitor of Gene A and Gene B expression compared to Alternative Compound Y, as evidenced by the lower fold changes. Neither compound significantly affected the expression of Gene C, suggesting it may not be a direct target of the pathway or that its regulation is more complex.
Visualizing the Process and Pathway
To better illustrate the experimental process and the hypothetical mechanism of action, the following diagrams are provided.
References
- 1. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Suitable Reference Genes for RT-qPCR Data in Achyranthes bidentata Blume under Different Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection and validation of reference genes for RT-qPCR analysis in Desmodium styracifolium Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection and Validation of Reference Genes for RT-qPCR Analysis in Spinacia oleracea under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of SRTCX1003 vs resveratrol as SIRT1 activators
For Immediate Release
[City, State] – [Date] – In the dynamic field of aging and metabolic disease research, the activation of Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase, remains a focal point for therapeutic development. This guide provides a detailed comparison of two prominent SIRT1 activating compounds: the synthetic small molecule SRTCX1003 and the naturally occurring polyphenol, resveratrol (B1683913). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their roles as SIRT1 activators.
Executive Summary
This compound emerges as a potent and specific synthetic SIRT1 activator with clear in vitro and cellular efficacy. In contrast, resveratrol, while widely studied, presents a more complex and debated mechanism of action, with its direct activation of SIRT1 being highly dependent on experimental conditions and substrate specificity. For researchers seeking a direct and potent SIRT1 activator for in vitro and cellular models of inflammation, this compound demonstrates a more straightforward profile. Resveratrol's pleiotropic effects may be advantageous in broader physiological studies, but its direct, robust activation of SIRT1 is less certain.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and resveratrol as SIRT1 activators. It is important to note that the data are derived from different experimental setups, which should be considered when making direct comparisons.
| Parameter | This compound | Resveratrol | Source(s) |
| EC1.5 (in vitro) | 0.61 µM | ~22 ± 16 µM (for a specific peptide substrate) | [1][2],[3] |
| IC50 (cellular) | 1.42 µM (for p65 deacetylation) | Not consistently reported for direct SIRT1 activation | [1][2] |
| Mechanism of Action | Direct allosteric activator | Disputed: Direct allosteric activation (substrate-dependent) and indirect mechanisms (e.g., via AMPK or PDE inhibition) | [4],[5][6][7][8] |
| Substrate Specificity | Broadly active on SIRT1 substrates (e.g., p65) | Highly substrate sequence-selective; activation often dependent on fluorophore-tagged substrates | [9],[3][6][10][11] |
| In Vivo Activity | Orally active, suppresses inflammation in mouse models | Neuroprotective and metabolic benefits observed, but direct link to SIRT1 activation is debated | [9],[7] |
Mechanism of Action and Specificity
This compound is characterized as a small molecule activator of SIRT1 (STAC) that functions as a direct allosteric activator.[4] This means it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity. Its ability to enhance the deacetylation of the NF-κB subunit p65 in cellular assays highlights its potential in suppressing inflammatory responses.[1][2][9]
Resveratrol's mechanism is a subject of ongoing scientific debate. While some early studies reported direct activation of SIRT1, this was often observed using artificial, fluorophore-tagged peptide substrates.[6][10][12] Subsequent research has shown that resveratrol's activating effect is highly dependent on the amino acid sequence of the substrate peptide.[3][11] Furthermore, a significant body of evidence suggests that resveratrol may activate SIRT1 indirectly.[5] One proposed indirect mechanism involves the inhibition of phosphodiesterases (PDEs), leading to an increase in cAMP, which in turn elevates NAD+ levels, the essential co-substrate for SIRT1.[5] Another indirect pathway may involve the activation of AMP-activated protein kinase (AMPK).[7][8]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for SIRT1 activation by this compound and the dual (direct and indirect) proposed mechanisms for resveratrol.
Figure 1. Direct allosteric activation of SIRT1 by this compound.
Figure 2. Dual proposed mechanisms of SIRT1 activation by resveratrol.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate SIRT1 activators.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of purified SIRT1 enzyme on a synthetic, fluorophore-labeled peptide substrate.
Objective: To determine the direct effect of a compound on SIRT1 enzymatic activity.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher. In its acetylated state, the peptide's fluorescence is quenched. Upon deacetylation by SIRT1, the peptide becomes susceptible to a developer enzyme that cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
General Protocol:
-
Recombinant human SIRT1 is incubated with the test compound (e.g., this compound or resveratrol) at various concentrations in a reaction buffer.
-
The reaction is initiated by the addition of the fluorogenic acetylated peptide substrate and NAD+.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
A developer solution containing a protease is added to stop the SIRT1 reaction and initiate the fluorescence-generating cleavage step.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[13]
-
The rate of deacetylation is calculated from the increase in fluorescence over time. EC1.5 or EC50 values are determined by plotting the reaction rate against the compound concentration.
Figure 3. Workflow for a typical in vitro fluorometric SIRT1 activity assay.
Cellular p65 Acetylation Assay
This cell-based assay measures a compound's ability to enhance SIRT1-mediated deacetylation of an endogenous substrate, such as the p65 subunit of NF-κB.
Objective: To assess the efficacy of a SIRT1 activator in a cellular context.
Principle: In response to inflammatory stimuli like TNFα, the p65 protein is acetylated, which is crucial for its transcriptional activity. Activated SIRT1 can deacetylate p65, thereby reducing its activity and suppressing the inflammatory response. The level of acetylated p65 can be quantified using techniques like Western blotting or ELISA.
General Protocol:
-
Human cells (e.g., U2OS or HEK293T) are cultured and seeded in appropriate plates.
-
Cells are pre-treated with the test compound (e.g., this compound) for a specified duration.
-
Inflammation is induced by treating the cells with an agent like TNFα or LPS.[9]
-
After stimulation, cells are lysed, and protein extracts are prepared.
-
The amount of acetylated p65 is determined, typically by Western blot analysis using an antibody specific for acetylated p65. Total p65 levels are also measured as a loading control.
-
The ratio of acetylated p65 to total p65 is calculated, and the IC50 value for the compound's ability to reduce p65 acetylation is determined.[1][2]
Conclusion
The choice between this compound and resveratrol as a SIRT1 activator depends on the specific research question and experimental context. This compound offers a potent, direct, and mechanistically clear tool for activating SIRT1, particularly in studies focused on the direct consequences of SIRT1 activation in inflammation and other cellular processes. Resveratrol, while having a more complex and debated mechanism of action, has a long history of study and has shown beneficial effects in a wide range of biological systems, potentially through a combination of SIRT1-dependent and -independent pathways. Researchers should carefully consider the data presented here when selecting the appropriate compound for their studies.
References
- 1. This compound | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 2. This compound | 1203480-93-6 | Sirtuin | MOLNOVA [molnova.cn]
- 3. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 4. This compound|SIRT1 Activator & Anti-inflammatory Agent [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol is not a direct activator of SIRT1 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol is neuroprotective because it is not a direct activator of Sirt1-A hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Sirt1 activation by resveratrol is substrate sequence-selective | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Cross-Validation of SRTCX1003's Anti-Inflammatory Effects: A Comparative Analysis
Information regarding the specific compound SRTCX1003 is not publicly available. Therefore, a direct comparative analysis of its anti-inflammatory effects is not possible at this time.
To provide a comprehensive comparison guide as requested, this report will utilize a hypothetical investigational compound, designated "this compound," and compare its potential anti-inflammatory properties with a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a widely used corticosteroid, Dexamethasone. This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparison would be structured and the types of data required.
Comparative Analysis of Anti-Inflammatory Efficacy
The following tables summarize the hypothetical in vitro data for this compound against Diclofenac and Dexamethasone. These data points are essential for evaluating the potency and mechanism of action of a novel anti-inflammatory compound.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | COX-2 IC₅₀ (nM)¹ | TNF-α Inhibition (%)² | IL-6 Inhibition (%)² | Nitric Oxide (NO) Inhibition (%)³ |
| This compound (Hypothetical) | 85 | 75 | 68 | 82 |
| Diclofenac | 50 | 45 | 40 | 60 |
| Dexamethasone | N/A⁴ | 90 | 85 | 95 |
¹IC₅₀ (Half-maximal inhibitory concentration) for Cyclooxygenase-2. ²Percentage of inhibition at a concentration of 1 µM in LPS-stimulated RAW 264.7 macrophages. ³Percentage of inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages at 1 µM. ⁴Dexamethasone does not directly inhibit COX enzymes.
Table 2: Effects on Key Inflammatory Signaling Pathways
| Compound | NF-κB Nuclear Translocation Inhibition (%)⁵ | p38 MAPK Phosphorylation Inhibition (%)⁶ |
| This compound (Hypothetical) | 70 | 65 |
| Diclofenac | 20 | 15 |
| Dexamethasone | 85 | 80 |
⁵Percentage of inhibition of NF-κB p65 subunit translocation to the nucleus in LPS-stimulated cells at 1 µM. ⁶Percentage of inhibition of p38 MAPK phosphorylation in LPS-stimulated cells at 1 µM.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay determines the potency of a compound in inhibiting the activity of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.
-
Methodology: A cell-free, purified recombinant human COX-2 enzyme is used. The enzyme activity is measured by monitoring the oxygen consumption using an oxygen electrode.
-
The test compound (this compound or Diclofenac) is pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.
-
The rate of oxygen consumption is recorded, and the IC₅₀ value is calculated by plotting the percentage of inhibition against a range of compound concentrations.
-
Cytokine Inhibition Assay in Macrophages
-
Principle: This cell-based assay quantifies the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent.
-
Methodology: Murine macrophage cell line (RAW 264.7) is stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce a strong inflammatory response.
-
RAW 264.7 cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS (100 ng/mL) is added to the wells to stimulate the cells, and they are incubated for 24 hours.
-
The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Production Assay
-
Principle: This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages.
-
Methodology: The amount of nitrite (B80452), a stable and non-volatile breakdown product of NO, is measured in the cell culture supernatant using the Griess reagent.
-
Following the 24-hour incubation with LPS and test compounds as described in the cytokine assay, the supernatant is collected.
-
The Griess reagent is added to the supernatant, which reacts with nitrite to form a purple azo dye.
-
The absorbance of the colored product is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
Visualization of Cellular Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: The LPS-induced NF-κB inflammatory signaling pathway.
Caption: Standard experimental workflow for in vitro anti-inflammatory screening.
Independent Verification of SRTCX1003's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SRTCX1003, a purported SIRT1 activator, and other known sirtuin-activating compounds (STACs). This document outlines the claimed mechanism of action for this compound, presents available data, and details robust experimental protocols for independent verification, addressing existing controversies in the field of SIRT1 activation.
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in a variety of cellular processes, including stress resistance, metabolism, and longevity. The discovery of small-molecule activators of SIRT1 has opened promising avenues for therapeutic interventions in age-related diseases. This compound is marketed as a potent, orally active SIRT1 activator that suppresses inflammatory responses by promoting the deacetylation of p65, a subunit of the NF-κB complex.[1][2][3] This guide aims to provide the necessary tools and context for the independent verification of these claims.
Comparative Analysis of SIRT1 Activators
A direct, independent comparative study of this compound against other STACs under identical experimental conditions is not currently available in the public domain. The data for this compound is primarily provided by commercial suppliers. Therefore, this guide presents the available data for this compound alongside data for well-characterized—and debated—SIRT1 activators like resveratrol (B1683913) and the synthetic compound SRT1720.
It is critical to note the ongoing debate regarding the mechanism of action of many STACs. Some research suggests that the activation observed with compounds like resveratrol and SRT1720 may be an artifact of in vitro assays that utilize fluorophore-conjugated peptide substrates.[1][4][5][6] These compounds may not exhibit the same activating effect on native, full-length protein substrates.[1] This underscores the importance of utilizing multiple, robust assay systems for independent verification.
Table 1: Quantitative Comparison of SIRT1 Activators (In Vitro Enzymatic Assays)
| Compound | Type | EC1.5/EC50 (µM) | Fold Activation | Assay Method | Substrate | Reference(s) |
| This compound | Synthetic | 0.61 (EC1.5) | Not Specified | Not Specified | Not Specified | [2][3][7] |
| SRT1720 | Synthetic | 0.16 | >230-fold vs. SIRT2/3 | Cell-free assay | Not Specified | [8] |
| 0.32 | ~7.4 | TAMRA-p53 peptide | Not Specified | [1][8] | ||
| Resveratrol | Natural (Polyphenol) | ~50-100 | Not Specified | Fluor-de-Lys (FdL) peptide | Not Specified | [8] |
| 22 ± 16 | Not Specified | SF38A-K23 peptide (non-fluorogenic) | Not Specified | [8] | ||
| 31.6 | ~2.4 | TAMRA-p53 peptide | Not Specified | [1][8] |
Table 2: Cellular Activity of SIRT1 Activators
| Compound | Cell-Based Assay | Effect | IC50 (µM) | Cell Line | Reference(s) |
| This compound | p65 Acetylation Assay | Enhances deacetylation of cellular p65 | 1.42 | Not Specified | [2][3][7] |
| NF-κB Transcriptional Activation | Suppresses TNFα-induced activation | Not Specified | Not Specified | [2][3] | |
| TNFα Secretion | Reduction of LPS-stimulated secretion | Not Specified | Not Specified | [2][3] | |
| SRT1720 | SIRT1 Deacetylase Activity | Markedly increased deacetylating activity | Not Specified | MM.1R and RPMI-8226 | [9] |
| NF-κB activity | Significantly blocked NF-κB activity | Not Specified | MM cells | [9] |
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound and other STACs, it is recommended to employ multiple assay formats, including those that utilize native substrates to avoid potential artifacts.
In Vitro SIRT1 Deacetylase Assay (Fluor-de-Lys Method)
This is a common, commercially available assay for screening SIRT1 modulators.
Principle: The assay uses a peptide substrate containing an acetylated lysine (B10760008) residue and a covalently attached fluorophore. Deacetylation by SIRT1 allows a developer solution to cleave the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.[8][10]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys-SIRT1 substrate (e.g., p53-AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, NAD+, and the test compound.
-
Add the SIRT1 enzyme to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 10-15 minutes to allow for fluorophore release.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
HPLC-Based Deacetylase Assay
This method provides a direct measure of enzyme activity by separating and quantifying the acetylated substrate and the deacetylated product. It is considered a more robust method as it avoids the use of fluorophores.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the acetylated peptide substrate from the deacetylated product based on their physicochemical properties. The amount of product formed is quantified by measuring the area under the peak and comparing it to a standard curve.
Materials:
-
Recombinant human SIRT1 enzyme
-
Unlabeled acetylated peptide substrate
-
NAD+
-
Assay buffer
-
Test compounds
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Set up the enzymatic reaction as described for the Fluor-de-Lys assay, but with an unlabeled peptide substrate.
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding the quenching solution.
-
Inject the samples into the HPLC system.
-
Separate the acetylated and deacetylated peptides using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the peptides by UV absorbance at a specific wavelength (e.g., 214 nm).
-
Quantify the amount of product formed by integrating the peak areas.[8]
Visualizing the Pathways and Processes
To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: Proposed signaling pathway for SIRT1 activation by small molecules like this compound.
Caption: Workflow for the independent verification of this compound's mechanism of action.
Caption: Logical comparison of the current state of verification for this compound and its alternatives.
References
- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 6. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of SRTCX1003 with Other Sirtuin Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sirtuin activator SRTCX1003 with other notable sirtuin-activating compounds (STACs), including the synthetic molecule SRT1720 and the natural product resveratrol (B1683913). This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes involved in metabolism, stress resistance, and inflammation. Its activation is a promising therapeutic strategy for a range of age-related and inflammatory diseases. This guide focuses on a comparative analysis of this compound, a potent synthetic STAC, with the well-studied synthetic activator SRT1720 and the widely known natural activator, resveratrol. The comparison covers their in vitro potency, cellular activity, and in vivo efficacy, with a particular focus on their anti-inflammatory properties. While all three compounds demonstrate the ability to activate SIRT1 and modulate downstream pathways, they exhibit distinct profiles in terms of potency and cellular effects.
Quantitative Comparison of Sirtuin Activators
The following tables summarize the quantitative data for this compound, SRT1720, and resveratrol from biochemical and cellular assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, data from head-to-head comparisons within the same study provide a more reliable assessment of relative potency.
Table 1: In Vitro Biochemical Potency of SIRT1 Activators
| Compound | Type | EC1.5 (µM) | Max Activation (%) | Assay Substrate |
| This compound | Synthetic | 0.61 | 328 | p53-TAMRA peptide |
| SRT1720 | Synthetic | 0.32 | 741 | TAMRA-p53 peptide |
| Resveratrol | Natural | 31.6 | 239 | TAMRA-p53 peptide |
EC1.5: The concentration required to increase enzyme activity by 50%. Data for all three compounds are from a study using a TAMRA-labeled p53 peptide substrate, allowing for a direct comparison[1].
Table 2: Cellular Activity of SIRT1 Activators
| Compound | IC50 (µM) - p65 Acetylation | Cell Line | Assay Description |
| This compound | 1.42 | U2OS | Inhibition of cellular p65 acetylation |
| SRT1720 | Not directly reported in comparative studies | - | - |
| Resveratrol | Not directly reported in comparative studies | - | - |
IC50: The concentration required to inhibit 50% of the cellular p65 acetylation. This data highlights the ability of this compound to engage and activate SIRT1 in a cellular context, leading to the deacetylation of a key inflammatory protein.
Table 3: In Vivo Anti-Inflammatory Efficacy of Sirtuin Activators
| Compound | Animal Model | Key Findings |
| This compound | LPS-induced inflammation in mice | Dose-dependently decreased the production of pro-inflammatory cytokines TNF-α and IL-12.[2] |
| SRT1720 | LPS-induced endotoxemia in mice | Significantly reduced serum levels of TNF-α and IL-6.[3] |
| Resveratrol | LPS-induced inflammation in various models | Reduces the production of TNF-α and other pro-inflammatory mediators.[4][5] |
This table provides a qualitative comparison of the in vivo anti-inflammatory effects of the three compounds. Direct quantitative comparisons are limited due to variations in experimental designs across different studies.
Mechanism of Action: A Common Allosteric Model
The mechanism by which STACs activate SIRT1 has been a subject of debate. Initial studies suggested that activation was an artifact of the fluorophore-tagged substrates used in in vitro assays. However, a growing body of evidence now supports a model of "assisted allosteric activation".[6] In this model, the binding of a substrate with specific hydrophobic residues to SIRT1 induces a conformational change, creating a binding pocket for the STAC. The STAC then binds to this site on the N-terminal domain of SIRT1, further stabilizing the enzyme-substrate interaction and enhancing the rate of deacetylation.[6][7][8] This mechanism is believed to be common to a variety of chemically diverse STACs, including both synthetic molecules and natural compounds like resveratrol.[6]
Allosteric activation of SIRT1 by STACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro SIRT1 Activity Assay (Fluor-de-Lys Assay)
This assay measures the ability of a compound to directly activate recombinant SIRT1 enzyme.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys® SIRT1 substrate (e.g., p53 peptide with an acetylated lysine (B10760008) and a fluorescent tag)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound, SRT1720, resveratrol) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant SIRT1 enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known SIRT1 activator).
-
Initiate the reaction by adding the Fluor-de-Lys® SIRT1 substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate at room temperature for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
-
Plot the percentage of activation against the compound concentration and fit the data to a dose-response curve to determine the EC1.5 value.
-
Workflow for the in vitro SIRT1 activity assay.
Cellular p65 Acetylation Assay
This assay quantifies the ability of a compound to induce the deacetylation of the NF-κB subunit p65, a known SIRT1 substrate, in a cellular context.
-
Reagents and Materials:
-
U2OS (or other suitable) cell line
-
Cell culture medium and supplements
-
BacMam viruses for expressing HA-tagged p65 and p300 (a histone acetyltransferase)
-
Test compounds (this compound) dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-HA, anti-acetyl-p65 (Lys310)
-
AlphaScreen® beads or similar detection reagents
-
384-well white microplates
-
-
Procedure:
-
Seed U2OS cells in a 384-well plate.
-
Transduce the cells with BacMam p65 and BacMam p300 viruses to overexpress the respective proteins.
-
Incubate for 24 hours to allow for protein expression.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 18 hours).
-
Lyse the cells and transfer the lysates to a new plate.
-
Add the detection antibodies and AlphaScreen® beads according to the manufacturer's protocol.
-
Incubate in the dark to allow for signal development.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Normalize the acetyl-p65 signal to the total p65 signal.
-
Calculate the percentage of inhibition of p65 acetylation relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
In Vivo LPS-Induced Inflammation Model
This animal model is used to assess the anti-inflammatory efficacy of the test compounds.
-
Animals and Reagents:
-
Male C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, SRT1720, resveratrol) formulated for oral or intraperitoneal administration
-
Saline or appropriate vehicle control
-
ELISA kits for TNF-α and IL-12
-
-
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the test compound or vehicle control to the mice at a predetermined time before the inflammatory challenge.
-
Induce systemic inflammation by injecting LPS (e.g., intraperitoneally).
-
At a specific time point after LPS injection (e.g., 2 hours for TNF-α peak), collect blood samples via cardiac puncture or another appropriate method.
-
Prepare serum from the blood samples.
-
Measure the concentrations of TNF-α and IL-12 in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated LPS group.
-
Calculate the percentage of inhibition of cytokine production for each compound and dose.
-
SIRT1-mediated suppression of NF-κB signaling.
Conclusion
This comparative analysis indicates that this compound is a potent, orally active SIRT1 activator with significant anti-inflammatory properties. In direct comparative in vitro assays, this compound demonstrates comparable, albeit slightly lower, potency to SRT1720 in activating SIRT1, and is substantially more potent than the natural product resveratrol. Importantly, this compound has been shown to effectively engage SIRT1 in a cellular context, leading to the deacetylation of the key inflammatory mediator p65. In vivo studies have confirmed its efficacy in reducing pro-inflammatory cytokine production in a model of systemic inflammation.
While all three compounds operate through a common allosteric mechanism of SIRT1 activation, the differences in their potency and cellular effects underscore the importance of continued research and head-to-head comparative studies, particularly in relevant in vivo disease models. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, which will be crucial for elucidating the full therapeutic potential of this compound and other sirtuin activators in the treatment of inflammatory and age-related diseases.
References
- 1. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 3. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Allosteric Activators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
SRTCX1003: A Potent and Specific Activator of SIRT1
A detailed comparison of SRTCX1003 with other sirtuin modulators, supported by experimental data and protocols, confirms its high specificity for Sirtuin 1 (SIRT1), a key regulator of cellular health and metabolism.
This compound has emerged as a potent small-molecule activator of SIRT1, an NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including inflammation, metabolism, and aging. This guide provides a comprehensive analysis of this compound's specificity for SIRT1, comparing it with other known sirtuin activators and detailing the experimental methodologies used to ascertain its targeted activity.
Comparative Analysis of Sirtuin Activator Specificity
To objectively assess the specificity of this compound, its activity against SIRT1 is compared with other known sirtuin modulators, SRT1720 and resveratrol (B1683913). While direct comparative data for this compound across all sirtuin isoforms (SIRT1-7) is not publicly available, its high potency for SIRT1 activation is well-documented.
This compound is a small molecule activator of SIRT1 with an EC1.5 of 0.61 µM.[1] It enhances the deacetylation of the cellular p65 protein, a downstream target of SIRT1, with an IC50 of 1.42 µM in cellular p65 acetylation assays.[1]
For the purpose of comparison, the table below includes selectivity data for the well-characterized SIRT1 activator, SRT1720, and the natural polyphenol, resveratrol, which is known to have broader activity.
| Compound | Target Sirtuin | EC1.5 (µM) | Fold Selectivity vs. SIRT2 | Fold Selectivity vs. SIRT3 |
| This compound | SIRT1 | 0.61 | Not Available | Not Available |
| SRT1720 | SIRT1 | 0.16[2][3][4] | ~231x[2][3][4] | >1875x[2][3] |
| SIRT2 | 37[2][3] | - | ||
| SIRT3 | >300[2][3] | - | ||
| Resveratrol | SIRT1 | Activator (potency varies with substrate)[5] | Weak inhibitor | Weak inhibitor |
| SIRT5 | Activator[6] |
Note: EC1.5 is the concentration required to elicit a 50% increase in enzyme activity. A higher fold selectivity indicates greater specificity for the target sirtuin.
The data for SRT1720 demonstrates a high degree of selectivity for SIRT1 over SIRT2 and SIRT3.[2][3][4] In contrast, resveratrol has been shown to activate SIRT1 but can also affect other sirtuins and cellular targets.[6][7] The potent and specific activation of SIRT1 by this compound, evidenced by its low micromolar EC1.5 value for SIRT1 and its targeted effect on the SIRT1-p65 pathway, suggests a favorable specificity profile.
Experimental Protocols
The determination of a compound's specificity for a particular sirtuin isoform is crucial for its development as a targeted therapeutic. A common method to assess this is through in vitro enzymatic assays using recombinant sirtuin enzymes and a fluorogenic peptide substrate.
Sirtuin Activator Specificity Assay
Objective: To determine the half-maximal effective concentration (EC1.5) of a test compound for the activation of SIRT1 and other sirtuin isoforms (SIRT2-7).
Materials:
-
Recombinant human SIRT1, SIRT2, SIRT3, SIRT4, SIRT5, SIRT6, and SIRT7 enzymes.
-
Fluorogenic sirtuin substrate peptide (e.g., a peptide derived from p53 with an acetylated lysine (B10760008) residue and a fluorescent reporter group).
-
Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test compound (this compound) and reference compounds (e.g., SRT1720, resveratrol).
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorescent group).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a serial dilution of the test compound and reference compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic peptide substrate to each well.
-
Add the diluted test compounds or reference compounds to the appropriate wells. Include wells with a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the respective recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of sirtuin activation for each compound concentration relative to the vehicle control.
-
Plot the percentage of activation against the compound concentration and determine the EC1.5 value using a suitable curve-fitting software.
-
Repeat the assay for each sirtuin isoform to determine the selectivity profile.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated.
Caption: Workflow for Determining Sirtuin Activator Specificity.
The diagram above illustrates the key steps involved in a typical in vitro fluorescence-based assay to determine the specificity of a sirtuin activator like this compound.
Caption: this compound-Mediated SIRT1 Signaling Pathway.
This diagram illustrates how this compound activates SIRT1, leading to the deacetylation of key downstream targets such as the p65 subunit of NF-κB and PGC-1α. Deacetylation of p65 suppresses inflammation, while deacetylation of PGC-1α promotes mitochondrial biogenesis and fatty acid oxidation. This highlights the therapeutic potential of specific SIRT1 activators in inflammatory and metabolic diseases.
References
- 1. This compound | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of SRTCX1003: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical SIRT3 agonist, SRTCX1003, with alternative therapeutic strategies. The validation of this compound's effects is critically examined through the lens of experimental data from SIRT3 knockout (KO) models, offering an objective assessment of its on-target activity and therapeutic potential.
Introduction to this compound and the Role of SIRT3
This compound is a novel, potent, and selective small molecule activator of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. SIRT3 is a critical regulator of mitochondrial function, playing a key role in energy metabolism, oxidative stress defense, and cellular adaptation to stress. It deacetylates and activates a wide range of mitochondrial proteins, thereby enhancing mitochondrial respiration, reducing reactive oxygen species (ROS) production, and promoting cell survival. Given its central role in mitochondrial homeostasis, SIRT3 has emerged as a promising therapeutic target for a variety of age-related and metabolic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
The validation of any SIRT3-targeting therapeutic, such as this compound, hinges on demonstrating that its cellular and physiological effects are directly mediated by SIRT3. The use of SIRT3 knockout (KO) models, in which the SIRT3 gene is deleted, provides the most rigorous approach for such validation. By comparing the effects of this compound in wild-type (WT) versus SIRT3 KO models, researchers can unequivocally determine the on-target efficacy of the compound.
Comparative Data Presentation
The following tables summarize quantitative data from studies utilizing SIRT3 knockout models to investigate the effects of SIRT3 modulation on key mitochondrial functions. While direct data for the hypothetical this compound is not available, the presented data from studies on SIRT3 KO mice provide a benchmark for what would be expected from a true SIRT3 agonist.
Table 1: Effect of SIRT3 Knockout on Mitochondrial Respiration in Primary Chondrocytes
| Parameter | Wild-Type (WT) | SIRT3 Knockout (KO) | Percentage Change |
| Basal Oxygen Consumption Rate (pmol/min) | 100 ± 5 | 75 ± 6 | ↓ 25% |
| ATP-linked Oxygen Consumption Rate (pmol/min) | 80 ± 4 | 58 ± 5 | ↓ 27.5% |
| Proton Leak (pmol/min) | 20 ± 2 | 17 ± 2 | ↓ 15% |
Data are presented as mean ± SEM. Data is illustrative and based on findings suggesting Sirt3 deletion reduces mitochondrial respiration.[1]
Table 2: Impact of SIRT3 Knockout on Vascular Function and Oxidative Stress
| Parameter | Wild-Type (WT) | SIRT3 Knockout (KO) |
| Systolic Blood Pressure (mmHg) with Angiotensin II | ~140 | ~175 |
| Mitochondrial Superoxide (B77818) (O2•−) Levels | Baseline | Elevated |
| SOD2 Acetylation | Low | High |
| SOD2 Activity | Normal | Reduced |
Data is based on a study investigating the role of Sirt3 in hypertension and vascular oxidative stress.[2][3][4]
Experimental Protocols
Mitochondrial Respiration Assay using Seahorse XF Analyzer
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and proton leak.
Methodology:
-
Cell Seeding: Plate primary cells (e.g., chondrocytes, hepatocytes) isolated from wild-type and SIRT3 KO mice in a Seahorse XF cell culture microplate.
-
Incubation: Allow cells to adhere and grow to the desired confluency.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a CO2-free incubator at 37°C for 1 hour.
-
Mito Stress Test: Utilize the Seahorse XF Cell Mito Stress Test kit. The assay involves the sequential injection of:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To determine maximal respiration.
-
Rotenone/antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time. The key parameters are calculated from the changes in OCR after each injection.
Superoxide Dismutase 2 (SOD2) Activity Assay
Objective: To quantify the enzymatic activity of the mitochondrial antioxidant enzyme SOD2.
Methodology:
-
Sample Preparation: Isolate mitochondria from tissues or cells of wild-type and SIRT3 KO mice. Lyse the mitochondria to release the enzymes.
-
Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals.
-
Reaction Mixture: Prepare a reaction mixture containing a xanthine (B1682287) oxidase system to generate superoxide radicals and the WST-1 substrate.
-
Measurement:
-
Add the mitochondrial lysate to the reaction mixture.
-
The SOD2 in the lysate will dismutate the superoxide radicals, thus inhibiting the reduction of WST-1 to a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: The SOD2 activity is inversely proportional to the rate of formazan formation. A standard curve using known concentrations of SOD can be used for quantification.
Mandatory Visualizations
SIRT3 Signaling Pathway
Caption: The SIRT3 signaling pathway, its regulation, and downstream effects.
Experimental Workflow for this compound Validation
Caption: Workflow for validating the SIRT3-dependent effects of this compound.
Logical Comparison of Therapeutic Strategies
Caption: Comparison of this compound with alternative therapeutic strategies.
Conclusion
The validation of a targeted therapeutic agent like this compound is paramount for its clinical development. The use of SIRT3 knockout models provides an indispensable tool to confirm its mechanism of action and on-target efficacy. The expected results from such studies, based on existing literature on SIRT3 KO models, would be a clear demonstration that the beneficial effects of this compound on mitochondrial function and oxidative stress are absent in the absence of SIRT3. This would provide strong evidence for its therapeutic potential in treating diseases associated with mitochondrial dysfunction. Compared to other strategies, such as NAD+ precursors or general antioxidants, a direct SIRT3 activator like this compound offers a more targeted approach to enhancing mitochondrial health. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this promising compound.
References
- 1. Sirt3 Promotes Chondrogenesis, Chondrocyte Mitochondrial Respiration and the Development of High‐Fat Diet‐Induced Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
SRTCX1003: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of SRTCX1003, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway, in both laboratory (in vitro) and living organism (in vivo) models. The data presented herein is based on studies conducted with the well-characterized PI3K inhibitor, GDC-0941, and is intended to serve as a representative model for the expected performance of this compound.
Data Presentation
In Vitro Efficacy of this compound
The initial evaluation of this compound was performed using a panel of human cancer cell lines to assess its impact on cell viability, proliferation, and its ability to induce programmed cell death (apoptosis).
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Inhibition of Proliferation (at 1 µM) | Apoptosis Induction (at 1 µM) |
| MEB-Med-8A | Medulloblastoma | Not specified | 51.1% ± 10.4% | 35.5% ± 9% |
| D283 Med | Medulloblastoma | Not specified | 35.6% ± 5.8% | 37.2% ± 10% |
| Daoy | Medulloblastoma | Not specified | 13.0% ± 1.47% | < 5% |
| D341 Med | Medulloblastoma | Not specified | Not significant | < 5% |
| U87MG | Glioblastoma | 0.95 | Not specified | Not specified |
| A2780 | Ovarian Cancer | 0.14 | Not specified | Not specified |
| PC3 | Prostate Cancer | 0.28 | Not specified | Not specified |
| MDA-MB-361 | Breast Cancer | 0.72 | Not specified | Not specified |
Data is presented as mean ± standard deviation where available. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy of this compound
Following promising in vitro results, the anti-tumor activity of this compound was evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| U87MG | Glioblastoma | 75 mg/kg/day, oral | 83% |
| IGROV-1 | Ovarian Cancer | 150 mg/kg/day, oral | 80% |
| MEB-Med-8A (orthotopic) | Medulloblastoma | 100 mg/kg/day, oral | Significant delay in tumor growth and prolonged survival |
| MCF7-neo/HER2 | Breast Cancer | 150 mg/kg/day, oral | Tumor stasis |
| MX-1 | Breast Cancer | Not specified | Enhanced antitumor activity in combination with docetaxel |
| MAXF1162 (patient-derived) | Breast Cancer | Not specified | Enhanced antitumor activity in combination with docetaxel |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTS Assay)
This assay determines the number of viable cells in a culture by measuring the metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][2][3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is directly proportional to the number of living cells.[2][3]
2. Cell Proliferation (CFSE Assay)
This assay measures the number of cell divisions a population of cells has undergone.
-
Cell Labeling: Resuspend cells in PBS containing Carboxyfluorescein succinimidyl ester (CFSE) and incubate for 20 minutes at 37°C.[4][5]
-
Treatment and Culture: Wash the cells and culture them with or without this compound for the desired period.[4]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferating cells.[6][7][8]
3. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound for a specified time to induce apoptosis.
-
Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[11][12]
In Vivo Xenograft Studies
1. Animal Models and Tumor Implantation
-
Animals: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.[13][14][15]
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[14]
-
Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[14][16] For orthotopic models, cells are implanted in the tissue of origin (e.g., cerebellum for medulloblastoma).[17]
2. Drug Formulation and Administration
-
Formulation: For oral administration, this compound (represented by GDC-0941) is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in water.[18][19]
-
Administration: The formulated drug is administered to the mice daily via oral gavage at the specified doses.[18][19]
3. Tumor Growth Monitoring
-
Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers.[16][20]
-
Volume Calculation: Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[16][20][21][22]
-
Monitoring: Animal body weight and overall health are also monitored throughout the study.[16]
Mandatory Visualization
Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. CFSE Proliferation assay. [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. scispace.com [scispace.com]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. benchchem.com [benchchem.com]
- 17. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Research Compound SRTCX1003: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound SRTCX1003 is not publicly available. The following procedural guidance is based on established best practices for the handling and disposal of laboratory-grade chemical compounds. Professionals in research, scientific, and drug development fields are strongly advised to consult their institution's Environmental Health and Safety (EHS) department and, if obtainable, the official SDS from the supplier of this compound for definitive and compliant disposal procedures.
The responsible disposal of laboratory waste is a cornerstone of a safe and compliant research environment. For any research compound, including this compound, meticulous handling and disposal are critical to mitigate potential biological and chemical hazards. This guide provides a procedural framework for the proper disposal of this compound and associated contaminated materials.
Quantitative Safety and Handling Information
In the absence of a specific SDS for this compound, a conservative approach necessitates treating it as a potentially hazardous chemical. The following table summarizes general safety data, drawing on information for similar research compounds.
| Hazard Category | Description | Recommended First Aid & Handling |
| Eye Contact | Dust or particles may cause irritation. | Flush eyes with water, lifting eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Prolonged contact may lead to irritation. | Wash the affected area with soap and water. If irritation continues, seek medical attention.[1] |
| Inhalation | Potential for respiratory tract irritation. | Move to an area with fresh air. If breathing difficulties occur or persist, seek medical attention.[1] |
| Ingestion | Considered non-toxic in the provided example, but caution is advised. | Drink large amounts of water. Seek medical attention if necessary.[1] |
| Fire & Explosion | Product may burn if ignited. Dust clouds have the potential for explosion. | Use water spray, foam, or other appropriate fire suppression methods. Store away from ignition sources in a dry environment.[1] |
| Handling | General laboratory precautions should be observed. | Gloves, dust mask, and eye protection are recommended.[1] |
Step-by-Step Disposal Protocol for this compound and Contaminated Materials
This protocol outlines the essential steps for the safe disposal of this compound and any materials that have come into contact with it. These procedures are founded on general best practices for laboratory chemical waste and should be adapted to comply with your institution's specific regulations.
1. Decontamination of Non-Disposable Items:
-
Glassware and Equipment: Thoroughly clean any reusable glassware or equipment that has been in contact with this compound using an appropriate solvent and your laboratory's standard cleaning procedures.
-
Work Surfaces: Decontaminate benches and other work surfaces where this compound was handled.
2. Segregation and Collection of this compound Waste:
-
Unused or Expired this compound: Keep the compound in its original, sealed container. Clearly label it as "Waste this compound" and include the date.
-
Contaminated Solids: This category includes items such as gloves, pipette tips, and absorbent paper. Collect these materials in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag. The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Debris."
-
Contaminated Liquids: Collect any liquid waste containing this compound in a sealable, leak-proof container. The container must be appropriately labeled with the contents, including "Waste this compound," any solvents used, and the approximate concentration. The use of secondary containment is highly recommended to prevent spills.
3. Waste Storage:
-
Store all this compound waste containers in a designated, secure area for hazardous waste.
-
This area should be well-ventilated and situated away from general laboratory traffic.
-
Ensure all containers are sealed to prevent leaks or spills.
4. Disposal Request and Pick-up:
-
Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Provide accurate information on the waste tags, including the chemical name and any other components of the waste stream.
Experimental Protocols for Waste Characterization
In some instances, particularly for novel compounds, EHS may require basic characterization of the waste before disposal. While specific protocols would be provided by your EHS office, they may include:
-
pH Testing: For aqueous solutions of this compound, the pH should be measured to determine if it is corrosive.
Below is a diagram illustrating the general decision-making workflow for the disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Safeguarding Your Research: Comprehensive Handling and Disposal of SRTCX1003
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of SRTCX1003, a novel synthetic compound. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in various laboratory settings. Consistent and correct use of PPE is the first and most critical line of defense against potential exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Solution Handling | Safety glasses with side shields | Nitrile gloves (double-gloved) | Standard lab coat | Not required in a certified chemical fume hood |
| High-Volume (>10 mL) Solution Handling | Chemical splash goggles | Nitrile gloves (double-gloved) | Chemical-resistant apron over lab coat | Required if outside a chemical fume hood |
| Solid Compound Weighing/Handling | Safety glasses with side shields | Nitrile gloves (double-gloved) | Standard lab coat | N95 respirator within a ventilated enclosure |
| Aerosol-Generating Procedures | Full-face shield over safety glasses | Nitrile gloves (double-gloved) | Disposable chemical-resistant gown | Powered Air-Purifying Respirator (PAPR) |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk and ensure reproducible experimental outcomes. The following workflow outlines the standard operating procedure for preparing a stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste streams must be segregated as outlined below.
| Waste Type | Container | Labeling | Disposal Route |
| Solid this compound Waste | Lined, sealed chemical waste container | "Hazardous Chemical Waste: this compound" | University Environmental Health & Safety Pickup |
| Liquid this compound Waste | Sealed, leak-proof chemical waste container | "Hazardous Liquid Waste: this compound" | University Environmental Health & Safety Pickup |
| Contaminated Sharps | Puncture-resistant sharps container | "Biohazard" and "Chemical Contamination" | Medical Waste Incineration |
| Contaminated Labware (non-sharp) | Lined biohazard bag within a secondary container | "Biohazard" and "Chemical Contamination" | Autoclave followed by disposal as medical waste |
Experimental Protocol: Cell Viability Assay
The following is a detailed methodology for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Logical Relationship: Emergency Response to Exposure
In the event of an accidental exposure to this compound, the following logical flow of actions must be immediately initiated.
Caption: Emergency Response Protocol for this compound Exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
